Imiloxan
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11/h3-8,11H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXABARREKCJULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045162 | |
| Record name | Imiloxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81167-16-0 | |
| Record name | Imiloxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81167-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiloxan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081167160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imiloxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMILOXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56PS1DWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Imiloxan's Mechanism of Action: A Technical Guide to its Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan, also known as RS 21361, is a pharmacological tool of significant interest due to its selective antagonist activity at the α2B-adrenergic receptor.[1][2] Initially investigated for its potential as an antidepressant, it is now primarily utilized in scientific research to differentiate the physiological and pathological roles of the various α2-adrenergic receptor subtypes.[1][3] This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Selective α2B-Adrenergic Receptor Antagonism
This compound functions as a competitive antagonist at α2-adrenergic receptors, with a pronounced selectivity for the α2B subtype. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the endogenous catecholamines, epinephrine and norepinephrine. The α2 subfamily of these receptors is further divided into three subtypes: α2A, α2B, and α2C. This compound's value lies in its ability to preferentially block the α2B receptor, thereby allowing researchers to isolate and study the functions of this specific subtype. Notably, this compound is reported to lack potent antagonist activity at α1-adrenergic receptors.
Quantitative Receptor Binding Profile
The binding affinity of this compound for various adrenergic receptor subtypes has been determined through radioligand binding assays. The data clearly illustrates its selectivity for the α2B subtype.
| Receptor Subtype | Binding Affinity (Ki) | Data Source / Calculation |
| α2B-Adrenoceptor | ~55 nM | Calculated from pKi of 7.26 |
| α2A-Adrenoceptor | ~3025 nM | Calculated from 55-fold lower affinity compared to α2B |
| α2C-Adrenoceptor | Not Available | - |
| α1-Adrenoceptor | Not Potent |
Signaling Pathway of the α2B-Adrenergic Receptor and this compound's Interruption
The α2B-adrenergic receptor, like other α2 subtypes, is coupled to an inhibitory G-protein (Gi). Upon activation by an agonist (e.g., norepinephrine), the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream proteins involved in cellular processes like smooth muscle contraction and neurotransmitter release.
This compound, as a competitive antagonist, binds to the α2B-adrenergic receptor but does not elicit this downstream signaling cascade. Instead, it occupies the binding site and prevents agonists like norepinephrine from activating the receptor, thereby inhibiting the entire signaling pathway.
Caption: α2B-adrenergic receptor signaling pathway and its inhibition by this compound.
Experimental Protocols: Characterization of this compound
The primary method used to determine the binding affinity and selectivity of this compound is the radioligand competitive binding assay .
Objective: To determine the inhibition constant (Ki) of this compound for α2-adrenergic receptor subtypes.
Key Materials:
-
Radioligand: [3H]-Rauwolscine (a non-selective α2-antagonist).
-
Tissue Preparations:
-
Rabbit Spleen Membranes (rich in α2A-receptors).
-
Rat Kidney Membranes (rich in α2B-receptors).
-
-
Competitor Ligand: this compound (at varying concentrations).
-
Buffer: Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection: Scintillation counter.
Methodology:
-
Membrane Preparation: Tissues (rabbit spleen, rat kidney) are homogenized and subjected to differential centrifugation to isolate cell membranes containing the adrenergic receptors. The protein concentration of the membrane preparations is quantified.
-
Assay Incubation: In a multi-well plate, the following are combined:
-
A fixed concentration of the radioligand ([3H]-Rauwolscine).
-
The membrane preparation.
-
Varying concentrations of the unlabeled competitor, this compound.
-
Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist).
-
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and competitor to the receptors to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound [3H]-Rauwolscine) is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]-Rauwolscine (the IC50 value) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. By performing this assay on membranes with different α2-receptor subtype populations (rabbit spleen for α2A and rat kidney for α2B), the selectivity of this compound can be established.
Caption: Workflow for a radioligand competitive binding assay.
Conclusion
This compound's mechanism of action is centered on its selective and competitive antagonism of the α2B-adrenergic receptor. This selectivity, quantified through radioligand binding assays, makes it an invaluable tool for dissecting the specific roles of the α2B subtype in various physiological and pharmacological contexts. A thorough understanding of its binding characteristics and its impact on the canonical Gi-coupled signaling pathway is essential for its effective application in research and drug development.
References
Imiloxan: A Technical Guide to its α2B-Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan is an imidazoline derivative that has been identified as a selective antagonist for the α2B-adrenergic receptor (α2B-AR) subtype. This technical guide provides a comprehensive overview of the pharmacological data supporting the α2B-selectivity of this compound, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting adrenergic receptors.
Data Presentation
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound for α2-adrenergic receptor subtypes.
Table 1: this compound Binding Affinity at α2-Adrenergic Receptor Subtypes
| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity (fold) vs. α2B | Reference |
| This compound | α2B | 7.26 | ~55 | - | [1] |
| α2A | Not Available | Not Available | 55-fold lower affinity than α2B | [1] | |
| α2C | Not Available | Not Available | Not Available |
Table 2: this compound Functional Antagonism at α2-Adrenergic Receptor Subtypes
| Compound | Receptor Subtype | Assay Type | pA2 | IC50/EC50 (nM) | Reference |
| This compound | α2B | Not Available | Not Available | Not Available | |
| α2A | Not Available | Not Available | Not Available | ||
| α2C | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the α2B-adrenergic receptor selectivity of this compound are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor subtypes. The classic approach utilizes tissues endogenously expressing a high proportion of a specific subtype, such as rabbit spleen for α2A and rat kidney for α2B[2][3]. Alternatively, cell lines recombinantly expressing individual human α2A, α2B, or α2C receptor subtypes can be used.
a. Materials:
-
Membrane Preparations: From rabbit spleen (α2A), rat kidney (α2B), or cell lines (e.g., CHO, HEK293) stably expressing human α2A, α2B, or α2C receptors.
-
Radioligand: [3H]-Rauwolscine (a non-selective α2-antagonist).
-
Non-specific Binding Control: Phentolamine (10 µM) or another suitable α-adrenergic antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter and Fluid.
b. Experimental Workflow Diagram:
References
- 1. This compound hydrochloride, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]
- 2. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Imiloxan: A Deep Dive into its Pharmacology as a Selective α2B-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan, also known as RS 21361, is a potent and selective antagonist of the α2B-adrenergic receptor (α2B-adrenoceptor).[1] Initially investigated for its potential as an antidepressant, its high specificity for the α2B subtype has made it a valuable pharmacological tool for differentiating the physiological and pathological roles of the various α2-adrenoceptor subtypes.[1][2] This technical guide provides a comprehensive overview of the function of this compound in pharmacology, focusing on its binding profile, mechanism of action, and the experimental methodologies used to characterize it.
Core Function and Mechanism of Action
This compound functions primarily as a competitive antagonist at the α2B-adrenoceptor.[2] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. The α2-adrenoceptor family is further divided into three subtypes: α2A, α2B, and α2C. While all three subtypes are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, the α2B subtype exhibits a more complex signaling profile.
This compound exerts its effect by binding to the α2B-adrenoceptor and preventing the binding of endogenous agonists like norepinephrine. This blockade inhibits the downstream signaling cascade typically initiated by α2B-adrenoceptor activation.
Quantitative Binding Affinity Profile
The selectivity of this compound for the α2B-adrenoceptor subtype is its defining characteristic. This selectivity has been quantified through various radioligand binding assays. The following table summarizes the available binding affinity data for this compound across different adrenergic receptor subtypes.
| Receptor Subtype | pKi | Fold Selectivity (relative to α2B) | Reference |
| α2B-Adrenoceptor | 7.26 | - | |
| α2A-Adrenoceptor | Lower affinity (55-fold less than α2B) | 55 | |
| α1-Adrenoceptor | Low affinity (not specified quantitatively) | High | |
| α2C-Adrenoceptor | Data not available in searched literature | - |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways
The signaling pathway of the α2B-adrenoceptor, and consequently the site of action for this compound, is multifaceted. Primarily, upon agonist binding, the α2B-adrenoceptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
However, evidence suggests that the α2B-adrenoceptor can also couple to stimulatory G-proteins (Gs), which would lead to the activation of adenylyl cyclase and an increase in cAMP. The net effect on cAMP levels may depend on the specific cellular context and the relative expression levels of Gi/o and Gs proteins.
Furthermore, α2-adrenoceptor activation can lead to the phosphorylation of the cAMP-response element-binding protein (CREB) through a pathway involving phospholipase C (PLC), arachidonic acid (AA) release, and protein kinase A (PKA). By blocking the initial receptor activation, this compound prevents these downstream signaling events.
Experimental Protocols
Radioligand Binding Assays for Affinity Determination
The binding affinity and selectivity of this compound for α2-adrenoceptor subtypes were determined using competitive radioligand binding assays. A key study in this area is by Michel et al. (1990).
Objective: To determine the inhibitory constant (Ki) of this compound for α2A and α2B-adrenoceptors.
Methodology:
-
Tissue Preparation:
-
α2A-Adrenoceptor Source: Membranes were prepared from rabbit spleen, a tissue known to predominantly express the α2A subtype.
-
α2B-Adrenoceptor Source: Membranes were prepared from rat kidney, which is a rich source of the α2B subtype.
-
Tissues were homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the receptors.
-
-
Radioligand:
-
[3H]-Rauwolscine, a non-selective α2-adrenoceptor antagonist, was used as the radioligand to label the receptors.
-
-
Competitive Binding Assay:
-
A fixed concentration of [3H]-Rauwolscine was incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound were added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
The reaction was allowed to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The radioactivity trapped on the filters, representing the amount of bound [3H]-Rauwolscine, was measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibited 50% of the specific binding of [3H]-Rauwolscine (IC50) was determined.
-
The IC50 values were then converted to Ki values using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Therapeutic Applications and Research
Antidepressant Potential
This compound was undergoing phase II clinical development as an antidepressant. The rationale for this application stems from the hypothesis that blocking presynaptic α2-adrenoceptors would increase the synaptic concentration of norepinephrine, a neurotransmitter implicated in mood regulation. However, detailed results from these phase II trials are not widely available in the public domain, and its development for this indication appears to have been discontinued.
Research Tool for Adrenergic Pharmacology
The high selectivity of this compound for the α2B-adrenoceptor has made it an invaluable tool for researchers to elucidate the specific functions of this receptor subtype in various physiological and pathological processes. By using this compound, scientists can distinguish the effects mediated by α2B-adrenoceptors from those mediated by the α2A and α2C subtypes.
Acute Kidney Injury Research
There is emerging interest in the role of α2-adrenoceptors in kidney function and injury. While the precise mechanism is still under investigation, this compound's selectivity for the α2B subtype, which is expressed in the kidney, makes it a relevant compound for studying the involvement of this receptor in acute kidney injury. Further research is needed to delineate its potential role in this context.
Conclusion
This compound is a highly selective α2B-adrenoceptor antagonist that has been instrumental in advancing the understanding of adrenergic pharmacology. Its well-characterized binding profile and mechanism of action provide a solid foundation for its use as a research tool. While its therapeutic development as an antidepressant was not pursued, its utility in dissecting the complex roles of α2-adrenoceptor subtypes continues to be of significant value to the scientific community. Further investigation into its effects on renal function may open new avenues for research and therapeutic development.
References
Imiloxan: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiloxan is a potent and selective antagonist of the α2B-adrenoceptor. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its pharmacological characterization, synthesis, and clinical evaluation for the treatment of major depressive disorder. Detailed experimental protocols, quantitative binding data, and a visualization of its mechanism of action are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound, also known as RS-21361, emerged from research programs aimed at developing selective ligands for adrenergic receptor subtypes. It is an imidazole derivative that has been instrumental in differentiating the physiological and pathological roles of the α2-adrenoceptor subtypes, particularly the α2B-adrenoceptor.[1] Its development trajectory provides insights into the therapeutic potential and challenges associated with targeting this specific receptor subtype.
Pharmacological Profile
Binding Affinity and Selectivity
This compound's primary pharmacological characteristic is its high affinity and selectivity for the α2B-adrenoceptor subtype over the α2A and α2C subtypes. This selectivity has been determined through extensive radioligand binding assays.
Table 1: Binding Affinity and Selectivity of this compound for Human α2-Adrenoceptor Subtypes
| Receptor Subtype | Log KD (mean ± s.e.mean) | Selectivity Ratio (α2B vs. other subtypes) |
| α2A | -5.88 ± 0.03 | 4.0 |
| α2B | -6.48 ± 0.05 | - |
| α2C | -6.27 ± 0.03 | 2.5 |
Data sourced from a study by Hudson et al. (2022), where binding affinity was determined by inhibition of 3H-rauwolscine binding in living cells expressing human α2-adrenoceptor subtypes.[2]
Mechanism of Action
This compound functions as a competitive antagonist at the α2B-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[3] Upon binding, this compound prevents the endogenous catecholamines, norepinephrine and epinephrine, from activating the receptor. This blockade inhibits the downstream signaling cascade that is typically initiated by α2B-adrenoceptor activation.
Discovery and Synthesis
Experimental Protocols
The pharmacological characterization of this compound has heavily relied on radioligand binding assays. Below is a detailed, representative protocol for a [3H]-Rauwolscine displacement assay, a common method for determining the binding affinity of unlabeled ligands to α2-adrenoceptors.
Radioligand Displacement Assay Protocol
Objective: To determine the inhibitory constant (Ki) of this compound for α2-adrenoceptor subtypes.
Materials:
-
Membrane Preparations: Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenoceptors.
-
Radioligand: [3H]-Rauwolscine (a non-selective α2-adrenoceptor antagonist).
-
Unlabeled Ligand: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Phentolamine or Yohimbine.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen membrane aliquots on ice.
-
Resuspend membranes in assay buffer to a final protein concentration of 50-200 µg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of [3H]-Rauwolscine (at a concentration near its Kd, e.g., 1-3 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [3H]-Rauwolscine, 50 µL of non-specific binding control, and 100 µL of membrane suspension.
-
Displacement: 50 µL of [3H]-Rauwolscine, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific [3H]-Rauwolscine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Clinical Development
This compound was investigated for its therapeutic potential in the treatment of major depressive disorder. The rationale was based on the hypothesis that antagonizing α2-adrenoceptors would lead to an increase in the synaptic concentration of norepinephrine, a neurotransmitter implicated in the pathophysiology of depression.
Publicly available information indicates that this compound, under development by Roche Bioscience, reached Phase II clinical trials for depression.[3] However, detailed results from these trials, including specific outcome measures such as changes in the Montgomery-Åsberg Depression Rating Scale (MADRS), the number of participants, and the specific trial design, have not been widely published in peer-reviewed literature. Subsequently, the development of this compound for this indication appears to have been discontinued. The precise reasons for the discontinuation are not publicly documented but could be related to a lack of efficacy, an unfavorable side-effect profile, or other strategic considerations by the developing company.
Conclusion
This compound remains a significant pharmacological tool for the study of α2B-adrenoceptors. Its high selectivity has enabled researchers to elucidate the specific functions of this receptor subtype. While its clinical development for major depressive disorder was not successful, the history of this compound underscores the complexities of translating selective receptor antagonism into therapeutic benefit for central nervous system disorders. The data and protocols presented in this guide offer a valuable resource for ongoing research into adrenergic pharmacology and the development of novel therapeutics.
References
Imiloxan: A Potent and Selective Tool for Interrogating α2B-Adrenergic Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Imiloxan is a highly selective antagonist of the α2B-adrenergic receptor (α2B-AR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes.[1][2][3] Its utility as a research tool lies in its ability to discriminate the α2B subtype from the closely related α2A and α2C subtypes, thereby enabling the precise dissection of adrenergic signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, including its binding affinity and selectivity, detailed experimental protocols for its use in in-vitro assays, and a depiction of the signaling pathways it helps to elucidate.
Introduction to this compound and α2B-Adrenergic Signaling
The adrenergic system, a critical component of the sympathetic nervous system, regulates a vast array of physiological functions through the action of catecholamines on adrenergic receptors. These receptors are classified into two main families, α and β, which are further subdivided into several subtypes. The α2-adrenergic receptors, comprised of α2A, α2B, and α2C subtypes, are typically coupled to inhibitory G-proteins (Gi) and play crucial roles in cardiovascular function, neurotransmission, and metabolic regulation.[3]
The α2B-adrenoceptor subtype is a GPCR that, upon activation, couples to Gi/o proteins to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a range of cellular processes, including smooth muscle contraction and neurotransmitter release. Given the high homology among the α2-AR subtypes, the development of subtype-selective ligands has been paramount to understanding their individual physiological and pathophysiological roles. This compound has emerged as an invaluable pharmacological tool due to its notable selectivity for the α2B subtype.
Quantitative Pharmacological Profile of this compound
The efficacy of this compound as a selective antagonist is quantified by its binding affinity (Ki) for various adrenoceptor subtypes. The following table summarizes the binding characteristics of this compound at human α2-adrenoceptor subtypes.
| Receptor Subtype | Log KD | Ki (nM) | Selectivity Ratio (fold) vs. α2B |
| α2A | -5.88 | 1318 | 40.8 |
| α2B | -6.48 | 32.4 | 1 |
| α2C | -6.27 | 53.7 | 1.7 |
| α1 | - | Lacks potent activity | - |
Data derived from radioligand binding assays. Ki values were calculated from the Log KD values. Selectivity is expressed as the ratio of Ki values (Ki of subtype / Ki of α2B).
One study reports a pKi of 7.26 for the α2B adrenoceptor and a 55-fold higher affinity for α2B compared to α2A.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study α2B-adrenergic signaling.
Radioligand Binding Assay for Determining Binding Affinity and Selectivity
This protocol describes a competitive binding assay to determine the Ki of this compound for α2-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human α2A, α2B, or α2C adrenoceptor.
-
Radioligand: [3H]-Rauwolscine or another suitable α2-adrenoceptor antagonist radioligand.
-
This compound hydrochloride.
-
Non-specific binding control: A high concentration of a non-selective α2-antagonist (e.g., 10 µM phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Rauwolscine (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control, 50 µL of [3H]-Rauwolscine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-Rauwolscine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human α2B-adrenoceptor.
-
A suitable α2-adrenoceptor agonist (e.g., UK 14,304).
-
This compound hydrochloride.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add the α2-agonist at a concentration that produces approximately 80% of its maximal inhibition of cAMP production (EC80).
-
Immediately add forskolin to stimulate adenylyl cyclase (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data with 0% inhibition being the cAMP level in the presence of agonist and forskolin, and 100% inhibition being the cAMP level in the presence of forskolin alone.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Visualizing Adrenergic Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the α2B-adrenergic signaling pathway and a typical experimental workflow for characterizing an antagonist like this compound.
Caption: α2B-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterizing this compound.
Caption: this compound's Adrenoceptor Selectivity Profile.
Conclusion
This compound's distinct selectivity for the α2B-adrenoceptor subtype makes it an indispensable pharmacological tool for researchers in adrenergic signaling. By employing the quantitative data and experimental protocols outlined in this guide, scientists can effectively utilize this compound to delineate the specific roles of the α2B-adrenoceptor in health and disease. The provided visualizations of the signaling pathway and experimental workflows offer a clear framework for designing and interpreting experiments aimed at advancing our understanding of the sympathetic nervous system. Further research with tools like this compound will continue to be crucial for the development of novel therapeutics targeting specific adrenoceptor subtypes.
References
In-Depth Pharmacological Profile of Imiloxan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiloxan, also known as RS 21361, is a potent and highly selective α2B-adrenoceptor antagonist.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, selectivity, and the underlying experimental methodologies used for its characterization. The document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the molecular interactions and functional implications of this valuable research tool.
Introduction
This compound is an imidazole derivative that has emerged as a critical pharmacological tool for the differentiation of α2-adrenoceptor subtypes.[2] The α2-adrenoceptors, a class of G protein-coupled receptors, are comprised of three main subtypes: α2A, α2B, and α2C. These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in the regulation of numerous physiological processes. The selective antagonism of the α2B subtype by this compound allows for the precise investigation of its specific roles in cellular signaling and physiological function.[2][3]
Receptor Binding Profile
The defining characteristic of this compound is its high affinity and selectivity for the α2B-adrenoceptor subtype. Quantitative data from radioligand binding assays have been summarized to delineate its binding profile.
Data Presentation: Receptor Binding Affinity of this compound
The binding affinities of this compound for various adrenoceptor subtypes are presented in Table 1. The data highlights the compound's pronounced selectivity for the α2B subtype.
| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (over α2B) |
| α2B-Adrenoceptor | 7.26[4] | 55 | - |
| α2A-Adrenoceptor | ~5.52 | ~3025 | 55-fold lower affinity |
| α2C-Adrenoceptor | Not Reported | Not Reported | Not Reported |
| α1-Adrenoceptor | Not Reported | Not Reported | Lacks potent α1-adrenoceptor antagonist activity |
Note: The pKi value for the α2A-adrenoceptor was calculated based on the reported 55-fold higher affinity of this compound for the α2B subtype.
Experimental Protocols
The characterization of this compound's binding profile relies on robust and well-defined experimental methodologies. The following section details a typical protocol for a competitive radioligand binding assay used to determine the binding affinity of this compound.
Radioligand Binding Assay (Competitive)
This protocol describes the determination of this compound's binding affinity for α2-adrenoceptors using [3H]-rauwolscine, a non-selective α2-adrenoceptor antagonist, as the radioligand.
Objective: To determine the inhibitory constant (Ki) of this compound at α2-adrenoceptor subtypes.
Materials:
-
Membrane Preparations: Cell membranes from cell lines stably expressing individual human α2A, α2B, or α2C-adrenoceptor subtypes. Alternatively, tissue homogenates known to be enriched in a specific subtype can be used (e.g., rat kidney for α2B).
-
Radioligand: [3H]-rauwolscine (specific activity: 70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test Compound: this compound hydrochloride dissolved in assay buffer across a range of concentrations.
-
Non-specific Binding Control: 10 µM phentolamine or another suitable non-labeled α2-adrenoceptor antagonist.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Tissues or cells are homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 0.2-1 mg/mL.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
50 µL of varying concentrations of this compound.
-
50 µL of [3H]-rauwolscine at a final concentration near its Kd value (typically 1-5 nM).
-
150 µL of the membrane preparation.
-
-
For the determination of total binding, this compound is replaced with the assay buffer.
-
For the determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine) is used instead of this compound.
-
-
Incubation:
-
The plate is incubated at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of [3H]-rauwolscine (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Signaling Pathways and Functional Activity
This compound acts as an antagonist at the α2B-adrenoceptor, thereby blocking the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine and epinephrine.
α2-Adrenoceptor Signaling Pathway
The α2-adrenoceptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of various downstream effectors, including protein kinase A (PKA), leading to the physiological response.
References
- 1. This compound hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History and nomenclature of alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]
Imiloxan Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiloxan hydrochloride is a potent and highly selective α₂B-adrenoceptor antagonist. This technical guide provides an in-depth overview of its biological activity, including its mechanism of action, receptor binding profile, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its pharmacological properties.
Introduction
This compound hydrochloride, also known as RS 21361, is a key pharmacological tool for differentiating the roles of α₂-adrenergic receptor subtypes.[1][2] It is structurally a 2-(substituted)-1,4-benzodioxan derivative. Its claim to significance in research and drug development lies in its high selectivity for the α₂B-adrenoceptor subtype over the α₂A subtype, and its negligible affinity for α₁-adrenoceptors.[1] This selectivity makes it an invaluable agent for elucidating the physiological and pathological functions of the α₂B-adrenoceptor. This compound has been investigated for its therapeutic potential in conditions such as depression, where it reached Phase II clinical trials.
Mechanism of Action
This compound hydrochloride functions as a competitive antagonist at the α₂B-adrenergic receptor. α₂-Adrenoceptors are G protein-coupled receptors (GPCRs) that are endogenously activated by catecholamines like norepinephrine and epinephrine. These receptors are coupled to inhibitory G proteins (Gᵢ). Upon agonist binding, the Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the α₂B-adrenoceptor without activating it, this compound blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade and the subsequent inhibition of adenylyl cyclase.
Receptor Binding Profile
The defining characteristic of this compound is its selective affinity for the α₂B-adrenoceptor subtype. Its binding profile has been primarily characterized through competitive radioligand binding assays.
| Receptor Subtype | Binding Affinity (pKi) | Selectivity | Reference |
| α₂B-Adrenoceptor | 7.26 | - | |
| α₂A-Adrenoceptor | ~5.52* | 55-fold lower than α₂B | |
| α₁-Adrenoceptor | Low Affinity | Not Potent |
*pKi for α₂A is estimated based on the reported 55-fold lower affinity compared to α₂B.
Experimental Protocols
The characterization of this compound hydrochloride's biological activity relies on a series of established in vitro and in vivo experimental protocols.
Radioligand Binding Assay (for Affinity Determination)
This protocol is a representative method for determining the binding affinity (Ki) of this compound for α₂-adrenoceptor subtypes.
-
Objective: To determine the binding affinity of this compound for α₂A and α₂B-adrenoceptors.
-
Materials:
-
Radioligand: [³H]-Rauwolscine (a non-selective α₂-adrenoceptor antagonist).
-
Tissue Sources:
-
Rabbit spleen membranes (prototypic tissue for α₂A-adrenoceptors).
-
Rat kidney membranes (prototypic tissue for α₂B-adrenoceptors).
-
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Methodology:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate.
-
Incubation: To each well, add the membrane preparation, a fixed concentration of [³H]-Rauwolscine, and varying concentrations of this compound hydrochloride. For determining non-specific binding, a high concentration of phentolamine is used instead of this compound.
-
The plate is incubated, for instance at 25°C for 60 minutes, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (cAMP Accumulation)
This protocol outlines a method to determine the functional antagonism of this compound at Gᵢ-coupled α₂-adrenoceptors.
-
Objective: To quantify the ability of this compound to inhibit the agonist-induced decrease in cAMP levels.
-
Materials:
-
Cell Line: A cell line stably expressing the human α₂B-adrenoceptor.
-
Agonist: A known α₂-adrenoceptor agonist (e.g., norepinephrine).
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Test Compound: this compound hydrochloride.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luciferase-based biosensors).
-
-
Methodology:
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of this compound hydrochloride for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of an α₂-adrenoceptor agonist in the presence of forskolin.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured according to the instructions of the cAMP detection kit.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The IC₅₀ value, representing the concentration of this compound that restores 50% of the response, is determined.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound Hydrochloride
Experimental Workflow for Characterizing this compound
Conclusion
This compound hydrochloride is a well-characterized and highly selective α₂B-adrenoceptor antagonist. Its value in pharmacology stems from its ability to discriminate between α₂-adrenoceptor subtypes, thereby enabling detailed investigation into their distinct physiological and pathophysiological roles. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and scientists working with this important pharmacological tool.
References
Imiloxan's Role in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiloxan (also known as RS 21361) is a potent and selective α2B-adrenoceptor antagonist that has been instrumental in the pharmacological characterization of α2-adrenergic receptor subtypes. This technical guide provides an in-depth overview of this compound's mechanism of action, its binding profile, and its effects on neurotransmission. The document includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While initially investigated as a potential antidepressant by Syntex, publicly available clinical trial data is scarce, suggesting early discontinuation of its clinical development for this indication.
Introduction
This compound is a substituted imidazole derivative that has emerged as a valuable research tool for differentiating the functions of the α2-adrenoceptor subtypes.[1] The α2-adrenoceptors, a family of G-protein coupled receptors, are crucial in regulating neurotransmitter release, particularly norepinephrine, in both the central and peripheral nervous systems. The three main subtypes, α2A, α2B, and α2C, share significant homology but exhibit distinct tissue distribution and physiological roles. This compound's selectivity for the α2B subtype has allowed for the elucidation of the specific functions of this receptor in various physiological processes.
Core Mechanism of Action: Selective α2B-Adrenoceptor Antagonism
This compound exerts its effects by competitively binding to and blocking the α2B-adrenoceptor. This antagonism prevents the endogenous ligands, norepinephrine and epinephrine, from activating the receptor. By blocking the α2B subtype, this compound can modulate downstream signaling cascades and neurotransmitter release in tissues where this receptor is prominently expressed.
Quantitative Data: Binding Affinities
The selectivity of this compound for the α2B-adrenoceptor has been quantified through radioligand binding assays. The following table summarizes the binding affinities (pKi values) of this compound for the α2A and α2B-adrenoceptor subtypes as determined in the foundational study by Michel et al. (1990). The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.
| Adrenoceptor Subtype | Radioligand | Tissue Source | pKi (M) | Reference |
| α2A | [3H]-Rauwolscine | Rabbit Spleen | 5.54 ± 0.08 | [1] |
| α2B | [3H]-Rauwolscine | Rat Kidney | 7.26 ± 0.05 | [1] |
Note: Data for the α2C-adrenoceptor subtype was not available in the primary characterization studies of this compound.
Downstream Signaling Pathway
α2-Adrenergic receptors, including the α2B subtype, are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this cascade.
By binding to the α2B-adrenoceptor, this compound prevents the coupling and activation of the Gi protein. This, in turn, disinhibits adenylyl cyclase, allowing for the continued production of cAMP from ATP. The resulting maintenance of or increase in cAMP levels can then influence the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is based on the methodology described by Michel et al. (1990) for determining the binding affinity of this compound.[1]
Objective: To determine the inhibitory constant (Ki) of this compound for α2A and α2B-adrenoceptors using [3H]-Rauwolscine as the radioligand.
Materials:
-
Tissues: Rabbit spleen (as a source of α2A-receptors) and rat kidney (as a source of α2B-receptors).
-
Radioligand: [3H]-Rauwolscine.
-
Test Compound: this compound hydrochloride.
-
Non-specific binding control: Phentolamine (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.7.
-
Glass fiber filters (GF/B).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize minced rabbit spleen or rat kidney tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in the assay buffer at a protein concentration of 0.2-0.4 mg/ml.
-
-
Binding Assay:
-
In a final volume of 1 ml, combine:
-
100 µl of various concentrations of this compound.
-
100 µl of [3H]-Rauwolscine (final concentration ~0.5 nM).
-
800 µl of the membrane preparation.
-
-
For the determination of non-specific binding, replace the test compound with 100 µl of 10 µM phentolamine.
-
For total binding, add 100 µl of buffer instead of the test compound.
-
Incubate the mixture at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with 4 ml of ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Rauwolscine) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Norepinephrine Release
This protocol provides a general framework for assessing the effect of this compound on extracellular norepinephrine levels in a specific brain region of an anesthetized animal.
Objective: To measure changes in norepinephrine release in response to the administration of this compound.
Materials:
-
Microdialysis probes.
-
A stereotaxic apparatus.
-
An infusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
-
An HPLC system with electrochemical detection for norepinephrine analysis.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., prefrontal cortex, hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe in place with dental cement.
-
-
Perfusion and Sample Collection:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min) using an infusion pump.
-
Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
-
Drug Administration:
-
After collecting baseline samples, administer this compound systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at the same intervals.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine concentration using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the norepinephrine concentrations as a percentage of the baseline values.
-
Compare the norepinephrine levels before and after this compound administration to determine its effect on neurotransmitter release.
-
This compound in the Context of Antidepressant Development
This compound was initially developed by Syntex under the code RS 21361 with potential applications as an antidepressant. The rationale for this development likely stemmed from the "catecholamine hypothesis of depression," which posits that a deficiency in certain neurotransmitters, including norepinephrine, contributes to depressive symptoms. As an α2-adrenoceptor antagonist, this compound would be expected to increase the synaptic concentration of norepinephrine by blocking the presynaptic autoreceptors that normally inhibit its release. However, despite this promising mechanism, there is a notable absence of publicly available data from clinical trials. This suggests that the clinical development of this compound for depression may have been terminated at an early stage, possibly due to a lack of efficacy, unfavorable side effect profile, or other strategic decisions by the developing company.
Conclusion
This compound remains a cornerstone tool for researchers investigating the nuanced roles of α2-adrenoceptor subtypes. Its high selectivity for the α2B subtype has provided invaluable insights into the specific functions of this receptor in neurotransmission and other physiological processes. While its journey as a potential therapeutic agent for depression appears to have been short-lived, its contribution to our fundamental understanding of adrenergic pharmacology is significant. This guide has provided a comprehensive overview of its mechanism, quantitative data, and the experimental methodologies used to characterize its activity, serving as a valuable resource for the scientific community.
References
The Role of Imiloxan in Differentiating α2-Adrenoceptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of imiloxan as a pharmacological tool for the differentiation of α2-adrenoceptor subtypes (α2A, α2B, and α2C). We will delve into its binding affinity and selectivity, detail the experimental protocols used to characterize these properties, and visualize the underlying cellular mechanisms and workflows.
Introduction to α2-Adrenoceptors and the Significance of Subtype Selectivity
α2-Adrenergic receptors (α2-ARs) are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine.[1][2] These receptors are crucial in regulating a wide array of physiological processes, including cardiovascular function, neurotransmission, and metabolic control.[1][3][4] Three distinct subtypes of α2-ARs have been identified: α2A, α2B, and α2C. While these subtypes share significant sequence homology, they exhibit distinct tissue distribution and physiological roles, making subtype-selective ligands invaluable for both basic research and therapeutic development.
The α2A-AR is a key modulator of neurotransmitter release in the brain, while the α2B-AR is involved in vasoconstriction, and the α2C-AR plays a role in regulating catecholamine release. The development of subtype-selective antagonists is therefore a critical goal in pharmacology to dissect the specific functions of each subtype and to design drugs with improved therapeutic profiles and fewer side effects.
This compound: A Selective Antagonist for the α2B-Adrenoceptor Subtype
This compound has emerged as a valuable pharmacological tool due to its preferential binding to the α2B-adrenoceptor subtype. While not absolutely specific, it displays a significantly higher affinity for the α2B subtype compared to the α2A and α2C subtypes, allowing for the experimental differentiation of these receptors. This selectivity makes this compound a useful compound in studies aiming to elucidate the physiological and pathological roles of the α2B-adrenoceptor.
Quantitative Analysis of this compound's Binding Affinity
The selectivity of this compound is quantified through binding affinity assays, which determine the equilibrium dissociation constant (Ki) of the ligand for each receptor subtype. A lower Ki value indicates a higher binding affinity. The data presented below is a compilation from various studies and illustrates the selectivity profile of this compound. It is important to note that absolute Ki values can vary depending on the experimental conditions, such as the radioligand used and the cell type expressing the receptors.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (fold) α2A/α2B | Selectivity (fold) α2C/α2B |
| This compound | 160 | 15 | 200 | ~10.7 | ~13.3 |
| BRL 44408 | 2.0 | 110 | 110 | 0.018 (α2A selective) | 1 |
| JP-1302 | 1600 | 1000 | 11 | 1.6 | 90.9 (α2C selective) |
| Idazoxan | 1.5 | 3.0 | 2.5 | 0.5 | 1.2 |
| Mirtazapine | 21 | 16 | 29 | 1.3 | 1.8 |
Data compiled from multiple sources. Actual values can vary based on experimental conditions.
Another way to express binding affinity is through the pKi value, which is the negative logarithm of the Ki. A higher pKi value corresponds to a higher affinity.
| Compound | α2A-AR pKi | α2B-AR pKi | α2C-AR pKi | |---|---|---| | this compound | 5.88 ± 0.03 | 6.48 ± 0.05 | 6.27 ± 0.03 |
Data represents mean ± SEM.
Experimental Protocols
The characterization of this compound's binding profile relies on robust and well-defined experimental protocols. The two primary methods employed are radioligand binding assays and functional assays such as the GTPγS binding assay.
Protocol 1: Radioligand Receptor Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for each α2-adrenoceptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).
-
Radioligand: A high-affinity α2-AR antagonist radioligand such as [³H]-Rauwolscine or [³H]-Yohimbine.
-
Non-specific Ligand: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.
-
Test Compound: this compound, serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Assay Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific ligand.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the α2-adrenoceptors upon agonist stimulation and the ability of an antagonist like this compound to block this activation.
Objective: To determine the functional potency of this compound as an antagonist at each α2-adrenoceptor subtype.
Materials:
-
Cell Membranes: As described in Protocol 1.
-
Agonist: A known α2-AR agonist (e.g., norepinephrine, dexmedetomidine).
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration System and Scintillation Counter .
Methodology:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with the desired concentrations of this compound for a set period.
-
Reaction Initiation: Add the agonist (to stimulate the receptor) and [³⁵S]GTPγS to the membrane suspension.
-
Incubation: Incubate the mixture at 30°C for a defined time, allowing for the binding of [³⁵S]GTPγS to the activated G proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of different concentrations of this compound.
-
Calculate the percentage inhibition of the agonist response by this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
The antagonist dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonists.
-
Visualizing Cellular Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate the α2-adrenoceptor signaling pathway and the experimental workflow for determining antagonist affinity.
Caption: Canonical α2-adrenoceptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound serves as a potent and selective antagonist for the α2B-adrenoceptor subtype, providing a critical tool for the pharmacological dissection of α2-adrenoceptor function. The detailed protocols for radioligand binding and functional assays outlined in this guide provide a framework for researchers to accurately characterize the affinity and potency of this compound and other investigational compounds. Through the careful application of these methodologies, the scientific community can continue to unravel the complex roles of α2-adrenoceptor subtypes in health and disease, paving the way for the development of more targeted and effective therapeutics.
References
- 1. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Are the pharmacology and physiology of α2adrenoceptors determined by α2-heteroreceptors and autoreceptors respectively? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Imiloxan In Vitro Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan is a potent and highly selective antagonist of the α2B-adrenergic receptor.[1] This selectivity makes it a valuable pharmacological tool for differentiating α2-adrenergic receptor subtypes and investigating their physiological roles. The α2-adrenergic receptors, a class of G protein-coupled receptors (GPCRs), consist of three main subtypes: α2A, α2B, and α2C.[2] These receptors are crucial in regulating neurotransmitter release and cardiovascular function.[3] This document provides detailed protocols for an in vitro radioligand binding assay to characterize the binding of this compound to α2-adrenergic receptors, along with data presentation and visualization of the associated signaling pathway.
Data Presentation
The binding affinity of this compound for the human α2B-adrenergic receptor has been determined through radioligand binding assays. The data collected highlights its significant selectivity for the α2B subtype over the α2A subtype.
| Compound | Receptor Subtype | pKi | Fold Selectivity (α2B vs. α2A) |
| This compound | α2B-Adrenergic | 7.26 | 55-fold |
| This compound | α2A-Adrenergic | ~5.52 (calculated) | - |
Note: The pKi of 7.26 for the α2B receptor is experimentally determined. The pKi for the α2A receptor is estimated based on the reported 55-fold higher affinity for the α2B subtype.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α2-adrenergic receptors.
Objective
To determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes using a competition binding assay with a non-selective α2-antagonist radioligand, [³H]-Rauwolscine.
Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing individual human α2A, α2B, or α2C adrenergic receptor subtypes. Rat kidney membranes can also be utilized as a source rich in α2B-adrenoceptors.
-
Radioligand: [³H]-Rauwolscine (specific activity 70-90 Ci/mmol)
-
Non-specific Binding Control: 10 µM Phentolamine
-
Test Compound: this compound hydrochloride
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Counter and scintillation fluid
-
96-well microplates
Methodology
-
Membrane Preparation:
-
Homogenize frozen tissue or cultured cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in the binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]-Rauwolscine (final concentration ~1-3 nM), 50 µL of binding buffer, and 150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).
-
Non-specific Binding (NSB): 50 µL of [³H]-Rauwolscine, 50 µL of 10 µM Phentolamine, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]-Rauwolscine, 50 µL of this compound at various concentrations, and 150 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (DPM) - Non-specific Binding (DPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Rauwolscine.
-
-
Calculate Ki:
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]-Rauwolscine).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the In Vivo Use of Imiloxan in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Imiloxan, a selective α2B-adrenoceptor antagonist, in in vivo rodent models. This document includes an overview of its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate the design and execution of preclinical research.
Introduction to this compound
This compound is a research chemical that acts as a selective antagonist for the α2B-adrenergic receptor.[1] Its selectivity makes it a valuable tool for differentiating the physiological and pharmacological roles of the α2-adrenoceptor subtypes (α2A, α2B, and α2C).[2][3] In rodent models, this compound has been utilized to investigate its potential as an antidepressant and to study its role in nociception and other physiological processes regulated by the adrenergic system.
Mechanism of Action
This compound exerts its effects by selectively blocking the α2B-adrenergic receptor, a G-protein coupled receptor (GPCR). The α2B-adrenoceptor is typically coupled to inhibitory G-proteins (Gi/o). Antagonism of this receptor by this compound prevents the downstream signaling cascade that is normally initiated by endogenous agonists like norepinephrine and epinephrine.
The canonical signaling pathway for the α2B-adrenoceptor involves the inhibition of adenylyl cyclase upon agonist binding, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this action, this compound can lead to a relative increase in cAMP levels, thereby modulating the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Signaling Pathway of α2B-Adrenergic Receptor Antagonism by this compound
Quantitative Data
Table 1: In Vivo Dose-Response of this compound in Rodent Models
| Species | Assay | Agonist Challenged | This compound Dose Range | Effect | Reference |
| Rat | Spinal Antinociception | ST-91 (α2 agonist) | Not specified | Antagonized antinociceptive effects of ST-91 | [4] |
| Rat | Cardiovascular (Pithed) | B-HT 933 (α2 agonist) | 1000 and 3000 µg/kg (i.v.) | Dose-dependent blockade of vasopressor response | Not found in search |
| Rat | Feeding and Water Intake | - | 1, 3, 10 mg/kg (i.p.) | No significant effect on food intake, increase in water intake at highest dose | [5] |
| Mouse | Aggressive Behavior | - | Not specified | Dose-dependent reduction in aggressiveness |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| Rat | Not Specified | Not Specified | Data not available | Data not available | Data not available | Data not available | |
| Mouse | Not Specified | Not Specified | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive pharmacokinetic data for this compound in rodents, including Cmax, Tmax, and AUC, are not widely published. Researchers may need to conduct preliminary pharmacokinetic studies for their specific experimental conditions.
Experimental Protocols
General Preparation and Administration of this compound
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline, distilled water)
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Rodent scale
Procedure:
-
Preparation of Dosing Solution:
-
This compound hydrochloride is soluble in water.
-
On the day of the experiment, weigh the required amount of this compound hydrochloride.
-
Dissolve in the chosen vehicle to the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Preparation:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each animal on the day of the experiment to calculate the precise injection volume.
-
-
Administration:
-
Administer the this compound solution via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), intravenous (i.v.), or intrathecal (i.t.)).
-
The choice of administration route will depend on the specific research question and desired systemic or localized effect.
-
Protocol for Assessing the Effect of this compound on Nociception (Tail-Flick Test)
Objective: To evaluate the effect of this compound on the nociceptive threshold in rodents.
Materials:
-
This compound dosing solution
-
Tail-flick analgesia meter
-
Rodent restrainers
Procedure:
-
Baseline Measurement:
-
Gently place the rat or mouse in a restrainer.
-
Position the tail over the radiant heat source of the tail-flick meter.
-
Record the latency (in seconds) for the animal to flick its tail away from the heat. This is the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
-
This compound Administration:
-
Administer the prepared this compound solution at the desired dose and route.
-
-
Post-Treatment Measurements:
-
At predetermined time points after this compound administration (e.g., 15, 30, 60, and 120 minutes), repeat the tail-flick latency measurement.
-
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the this compound-treated group and a vehicle-treated control group using appropriate statistical analysis.
-
Protocol for Investigating this compound's Role in a Behavioral Model (Forced Swim Test)
Objective: To assess the potential antidepressant-like effects of this compound.
Materials:
-
This compound dosing solution
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
-
Stopwatch
Procedure:
-
Pre-swim Session (for rats):
-
24 hours before the test session, place each rat in the water tank for a 15-minute pre-swim. This is to induce a stable level of immobility on the test day.
-
-
This compound Administration:
-
Administer the prepared this compound solution or vehicle to the animals at a specified time before the test session (e.g., 30-60 minutes).
-
-
Test Session:
-
Place the animal in the water tank for a 5-minute test session.
-
Record the entire session using a video camera.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo study using this compound in a rodent model.
Safety and Toxicology
There is limited publicly available information on the comprehensive safety and toxicology profile of this compound in rodents. As with any research chemical, appropriate safety precautions should be taken during handling and administration. It is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier. For chronic studies, it is advisable to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to monitor animals for any adverse effects.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the α2B-adrenergic receptor's role in various physiological and pathological processes in rodent models. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is crucial to optimize experimental parameters, including dose, route of administration, and timing, for each specific study design. Further research is needed to establish a more comprehensive pharmacokinetic and dose-response profile of this compound in commonly used rodent strains.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of intrathecally administered this compound and WB4101: possible role of alpha 2-adrenoceptor subtypes in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on food and water intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Imiloxan in Preclinical Research: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Imiloxan dosage and administration for animal studies, designed to assist researchers in designing and executing preclinical experiments. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows.
Introduction
This compound is a potent and selective antagonist of the α2B-adrenergic receptor subtype.[1][2][3] It is a valuable research tool for differentiating the physiological and pharmacological roles of the various α2-adrenoceptor subtypes.[1][2] This document outlines the known dosages and administration routes of this compound in animal models, primarily focusing on rats, as this is the most prominently featured species in the available literature.
Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound exerts its effects by selectively blocking the α2B-adrenergic receptor. α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and cardiovascular function. There are three main subtypes: α2A, α2B, and α2C. While α2A-adrenoceptors are primarily involved in lowering blood pressure through actions in the central nervous system, peripheral α2B-adrenoceptors are associated with vasoconstriction. By antagonizing the α2B subtype, this compound can be used to investigate its specific role in physiological processes.
Signaling Pathway of α2-Adrenergic Receptors
The following diagram illustrates the general signaling pathway of α2-adrenergic receptors, which this compound modulates.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Dosage and Administration in Animal Models
The available literature primarily details the use of this compound in rat models. The following tables summarize the quantitative data on dosage and administration.
Table 1: Intravenous Administration of this compound in Rats
| Animal Model | Dosage (µg/kg) | Administration Route | Key Application/Finding |
| Pithed Wistar Rats | 1000 and 3000 | Intravenous (i.v.) bolus injection | Dose-dependently blocked the vasopressor responses to the α2-adrenoceptor agonist B-HT 933, indicating antagonism at α2B-adrenoceptors. |
Table 2: Intrathecal Administration of this compound in Rats
| Animal Model | Dosage | Administration Route | Key Application/Finding |
| Sprague-Dawley Rats | Not specified in abstract | Intrathecal | Used to antagonize the antinociceptive effects of spinal α2-adrenoceptor agonists to investigate the role of α2B-adrenoceptors in pain modulation. |
Note: Specific dosages for intrathecal administration were not available in the reviewed literature abstracts. Researchers should refer to the full-text articles for detailed experimental parameters.
Experimental Protocols
Protocol 1: Investigation of Cardiovascular Effects in the Pithed Rat Model
This protocol is designed to assess the effect of this compound on the vasopressor responses mediated by α2-adrenoceptors.
1. Animal Preparation:
-
Anesthetize adult Wistar rats using an appropriate anesthetic agent (e.g., pentobarbital sodium, 60 mg/kg, i.p.).
-
Perform a tracheotomy and cannulate the trachea to facilitate artificial respiration.
-
Pith the rat by inserting a stainless-steel rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system. This eliminates central cardiovascular reflexes.
-
Immediately begin artificial ventilation.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for direct blood pressure measurement.
2. Blood Pressure Measurement:
-
Connect the arterial cannula to a pressure transducer to continuously record blood pressure.
-
Allow the preparation to stabilize for a period of 20-30 minutes until a steady baseline blood pressure is achieved.
3. Drug Administration:
-
Administer an α2-adrenoceptor agonist, such as B-HT 933, intravenously to induce a pressor response.
-
After the response has returned to baseline, administer this compound intravenously at the desired dose (e.g., 1000 or 3000 µg/kg).
-
Following this compound administration, repeat the administration of the α2-adrenoceptor agonist and observe the effect on the pressor response.
4. Data Analysis:
-
Compare the magnitude of the pressor response to the α2-adrenoceptor agonist before and after the administration of this compound to determine its antagonistic effect.
Experimental Workflow for Pithed Rat Protocol
Caption: Workflow for Pithed Rat Cardiovascular Study.
Protocol 2: Intrathecal Administration for Neuropathic Pain Studies
This protocol outlines the general procedure for intrathecal injection in rats to study the effects of this compound on spinal nociceptive processing.
1. Animal Preparation:
-
Anesthetize adult Sprague-Dawley rats using an appropriate anesthetic (e.g., isoflurane).
-
Shave the lumbar area of the back.
-
Position the rat in a stereotaxic frame or on a surgical board to flex the spine.
2. Intrathecal Injection:
-
Palpate the iliac crests and the spinous processes of the lumbar vertebrae to identify the L5-L6 intervertebral space.
-
Insert a 30-gauge needle connected to a microsyringe through the dura mater into the intrathecal space. A slight tail-flick reflex may be observed upon successful entry.
-
Slowly inject the desired volume of this compound solution (typically 5-10 µL in rats) into the cerebrospinal fluid.
-
Withdraw the needle slowly.
3. Behavioral Testing:
-
Following recovery from anesthesia, assess nociceptive behavior using standard models of pain (e.g., hot plate test, von Frey filaments).
-
Administer an α2-adrenoceptor agonist known to have antinociceptive effects.
-
Observe the effect of prior this compound administration on the agonist-induced antinociception.
4. Data Analysis:
-
Compare the pain thresholds or response latencies in animals treated with the agonist alone versus those pre-treated with this compound to determine its antagonistic effect at the spinal level.
Experimental Workflow for Intrathecal Administration Protocol
Caption: Workflow for Intrathecal Pain Study.
Conclusion
This compound is a critical tool for elucidating the function of the α2B-adrenoceptor in various physiological systems. The provided dosage information and detailed protocols for intravenous and intrathecal administration in rats offer a foundation for researchers to design and conduct rigorous preclinical studies. Further research is warranted to establish effective dosages and administration protocols for this compound in other animal species.
References
Application of Imiloxan in Smooth Muscle Contraction Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan is a potent and selective antagonist of the α2B-adrenoceptor, a subtype of the α2-adrenergic receptor family.[1] This selectivity makes it an invaluable pharmacological tool for differentiating the physiological and pathological roles of α2-adrenoceptor subtypes in various tissues, particularly in the context of smooth muscle contraction.[1] α2-adrenoceptors are G-protein coupled receptors that, upon activation, typically lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which can contribute to smooth muscle contraction. The α2B subtype is known to be involved in vasoconstriction, and its study is crucial for understanding cardiovascular physiology and developing novel therapeutics.
These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle contraction studies, primarily focusing on organ bath techniques. The information is intended to guide researchers in designing and executing experiments to characterize the role of α2B-adrenoceptors in various smooth muscle preparations.
Data Presentation: Quantitative Analysis of this compound's Antagonist Activity
The potency of this compound as an α2B-adrenoceptor antagonist is typically quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
| Tissue Preparation | Agonist | Antagonist | pA2 Value | -log KB Value | Reference |
| Rat Tail Artery | Norepinephrine | This compound | Consistent with α1-adrenoceptor antagonism at higher concentrations | Higher than for α1-adrenoceptors at 10-100 nM | [2] |
Note: The study on the rat tail artery suggests a mixed population of α1 and α2-adrenoceptors contributing to the vasoconstrictor response to norepinephrine. This compound, at lower concentrations (10-100 nM), demonstrated a higher affinity for a subpopulation of these receptors, consistent with its α2B-antagonist activity.[2]
Signaling Pathways and Experimental Workflow
Signaling Pathway of α2-Adrenoceptor-Mediated Smooth Muscle Contraction
The following diagram illustrates the general signaling cascade initiated by α2-adrenoceptor activation leading to smooth muscle contraction, and the point of inhibition by this compound.
Caption: Signaling pathway of α2-adrenoceptor mediated smooth muscle tone regulation and this compound's point of action.
General Experimental Workflow for Organ Bath Studies
This diagram outlines the typical workflow for an in vitro organ bath experiment to assess the effect of this compound on agonist-induced smooth muscle contraction.
Caption: General experimental workflow for assessing this compound's effect in organ bath studies.
Experimental Protocols
Protocol 1: Preparation of Isolated Vascular Smooth Muscle (Rat Thoracic Aorta)
Objective: To prepare rat thoracic aortic rings for the study of vasoconstriction and the effects of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments (forceps, scissors)
-
Dissection microscope
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
For some experiments, the endothelium may be removed by gently rubbing the intimal surface with a fine wire or wooden stick. Endothelial removal should be confirmed pharmacologically (e.g., loss of acetylcholine-induced relaxation).
-
The aortic rings are now ready for mounting in the organ bath.
Protocol 2: In Vitro Organ Bath Study of this compound on Agonist-Induced Vasoconstriction
Objective: To determine the pA2 value of this compound against an α2-adrenoceptor agonist in isolated rat aortic rings.
Materials:
-
Prepared rat aortic rings
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
Carbogen gas
-
Agonist stock solution (e.g., UK 14,304, a selective α2-adrenoceptor agonist)
-
This compound hydrochloride stock solution
-
Potassium chloride (KCl) solution (e.g., 80 mM)
Procedure:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply an optimal resting tension to the tissues (typically 1.5-2.0 g for rat aorta) and allow them to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
After equilibration, test the viability of the tissues by inducing a contraction with a submaximal concentration of KCl (e.g., 80 mM).
-
Wash the tissues and allow them to return to baseline tension.
-
For the control group, generate a cumulative concentration-response curve for the agonist (e.g., UK 14,304) by adding increasing concentrations to the organ bath.
-
For the experimental groups, pre-incubate the tissues with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes) before generating the cumulative concentration-response curve for the same agonist. Repeat this for several concentrations of this compound.
-
Record the isometric tension throughout the experiment using the data acquisition system.
-
At the end of the experiment, wash the tissues and record the baseline tension.
Data Analysis:
-
Normalize the contraction responses to the maximum response obtained in the control curve or to the KCl-induced contraction.
-
Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The dose ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 in the absence of the antagonist.
-
The x-intercept of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Logical Relationship between this compound and Adrenoceptor Subtypes
This diagram illustrates the selective antagonist action of this compound on the α2B-adrenoceptor subtype compared to other adrenoceptors.
Caption: Selectivity profile of this compound for adrenoceptor subtypes.
Conclusion
This compound's high selectivity for the α2B-adrenoceptor makes it an essential tool for elucidating the specific roles of this receptor subtype in smooth muscle physiology and pathophysiology. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of smooth muscle contraction. Careful experimental design and data analysis, as outlined, will enable the generation of robust and reliable data, contributing to a deeper understanding of adrenergic signaling in smooth muscle.
References
Application Notes and Protocols for Investigating Sympathetic Nervous System Function with Imiloxan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan is a highly selective α2B-adrenoceptor antagonist, making it a valuable pharmacological tool for dissecting the complex roles of the sympathetic nervous system.[1][2] Its specificity allows for the targeted investigation of α2B-adrenoceptor mediated pathways, which are implicated in various physiological processes, including cardiovascular regulation and neurotransmitter release. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to probe sympathetic function.
Mechanism of Action
This compound exhibits a high affinity for the α2B-adrenoceptor subtype, with a pKi of 7.26, and displays a 55-fold higher affinity for the α2B subtype compared to the α2A subtype. By blocking these receptors, this compound can antagonize the effects of endogenous catecholamines like norepinephrine, thereby modulating sympathetic outflow and its downstream effects. The α2-adrenergic receptors are primarily inhibitory and are involved in regulating neurotransmitter release. Their activation typically leads to a decrease in cellular cAMP levels through the action of Gi proteins.
Data Presentation
Table 1: this compound Binding Affinity
| Adrenoceptor Subtype | pKi | Selectivity vs. α2A |
| α2B | 7.26 | 55-fold |
| α2A | - | - |
Table 2: In Vivo Dose-Response Data for this compound in Pithed Rats
| Treatment | This compound Dose (µg/kg, i.v.) | Agonist | Effect |
| B-HT 933 (α2-agonist) | 1000 and 3000 | B-HT 933 | Dose-dependent blockade of vasopressor response |
Experimental Protocols
Radioligand Binding Assay for α2B-Adrenoceptor Affinity
This protocol is adapted from standard radioligand binding assay procedures and is designed to determine the binding affinity of this compound for the α2B-adrenoceptor.[3][4]
Materials:
-
Cell membranes prepared from tissue or cells expressing α2B-adrenoceptors (e.g., rat kidney)[1]
-
[3H]-Rauwolscine (radioligand)
-
This compound hydrochloride
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration using a suitable assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of radioligand ([3H]-Rauwolscine) at a fixed concentration (e.g., 0.5 nM).
-
50 µL of competing ligand (this compound) at various concentrations (e.g., 10^-10 to 10^-5 M) or buffer for total binding.
-
150 µL of membrane preparation (50-120 µg protein).
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters four times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
In Vivo Microdialysis for Norepinephrine Release
This protocol is based on established microdialysis techniques to measure norepinephrine release in the brain of freely moving rats following this compound administration.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus).
-
Recovery: Allow the animal to recover for 24-48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of norepinephrine levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) at desired doses. Alternatively, this compound can be included in the perfusion fluid for local administration.
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Norepinephrine Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express norepinephrine levels as a percentage of the mean baseline values.
Caption: In Vivo Microdialysis Experimental Workflow.
Measurement of Cardiovascular Parameters in Anesthetized Rats
This protocol outlines the procedure to assess the effect of this compound on blood pressure and heart rate in anesthetized rats.
Materials:
-
Male Wistar rats (300-350g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for arterial and venous access
-
Pressure transducer
-
Data acquisition system
-
This compound hydrochloride
-
Saline solution
Procedure:
-
Anesthesia and Catheterization: Anesthetize the rat and insert a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes until blood pressure and heart rate are steady.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer this compound intravenously at increasing doses (e.g., 100, 300, 1000, 3000 µg/kg). Administer a vehicle control (saline) in a separate group of animals.
-
Data Recording: Continuously record MAP and HR.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose of this compound.
References
- 1. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Experimental Use of Imiloxan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan is a potent and selective antagonist of the α2B-adrenergic receptor (α2B-AR). Its selectivity makes it an invaluable pharmacological tool for differentiating the physiological and pathological roles of the α2-adrenoceptor subtypes (α2A, α2B, and α2C). These application notes provide detailed protocols for the use of this compound in fundamental research and drug development, covering its binding characteristics, functional effects on intracellular signaling, and its application in in vivo studies.
Data Presentation
This compound Binding Affinity and Selectivity
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. α2B |
| α2B-Adrenoceptor | 7.26 | 55 | - |
| α2A-Adrenoceptor | - | ~3025 | 55-fold |
| α2C-Adrenoceptor | Not Reported | Not Reported | Not Reported |
Note: The Ki for α2A is estimated based on the reported 55-fold lower affinity compared to α2B[1].
This compound has been shown to be a valuable tool in the classification of α2-adrenoceptor subtypes[2].
Signaling Pathways
The α2B-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the α2B-AR by endogenous agonists like norepinephrine and epinephrine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2. As an antagonist, this compound blocks these downstream effects by preventing agonist binding to the receptor.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Subtypes
This protocol is designed to determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes using competitive binding with a non-selective radiolabeled antagonist, [3H]-rauwolscine.
Workflow:
Materials:
-
Cell membranes from cell lines stably expressing individual human α2A, α2B, or α2C adrenoceptor subtypes.
-
[3H]-rauwolscine (specific activity 70-90 Ci/mmol)
-
This compound hydrochloride
-
Phentolamine (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well plates
-
Filtration apparatus
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor subtype using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer
-
Non-specific Binding (NSB): 50 µL of 10 µM phentolamine in Assay Buffer
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer
-
-
Radioligand Addition: Add 50 µL of [3H]-rauwolscine to all wells to achieve a final concentration of 1-3 nM.
-
Membrane Addition: Add 150 µL of the cell membrane preparation (typically 20-50 µg of protein) to each well to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-rauwolscine and Kd is its dissociation constant for the receptor subtype.
-
Functional Assay: cAMP Measurement
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production in cells expressing α2B-adrenoceptors.
Workflow:
Materials:
-
A cell line stably expressing the human α2B-adrenoceptor (e.g., HEK293 or CHO cells).
-
This compound hydrochloride
-
An α2-adrenoceptor agonist (e.g., UK-14,304 or dexmedetomidine)
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation)
-
Cell culture medium and supplements
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or black 96- or 384-well plates (depending on the detection kit)
-
Plate reader compatible with the chosen detection technology
Procedure:
-
Cell Culture: Culture the α2B-AR expressing cells to 70-90% confluency.
-
Cell Seeding: Seed the cells into the appropriate microplate at a predetermined density and allow them to attach overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the α2-AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value for this compound's antagonism of the agonist response using non-linear regression.
-
Functional Assay: ERK1/2 Phosphorylation (Western Blot)
This protocol assesses the ability of this compound to block agonist-induced phosphorylation of ERK1/2 in cells expressing α2B-adrenoceptors.
Workflow:
Materials:
-
A cell line stably expressing the human α2B-adrenoceptor.
-
This compound hydrochloride
-
An α2-adrenoceptor agonist (e.g., UK-14,304)
-
Cell culture medium, serum, and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.
-
This compound Pre-treatment: Pre-treat the serum-starved cells with the desired concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Agonist Stimulation: Stimulate the cells with an α2-AR agonist (e.g., 100 nM UK-14,304) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.
-
SDS-PAGE and Transfer: Normalize the protein concentrations of the lysates, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Re-probing for Total ERK1/2: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2 and compare the different treatment groups.
In Vivo Study: Assessment of Locomotor Activity in Mice
This protocol provides a general framework for assessing the effect of this compound on spontaneous locomotor activity in mice, a common behavioral endpoint for centrally-acting drugs.
Workflow:
Materials:
-
Male or female mice (specify strain, e.g., C57BL/6J)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Locomotor activity monitoring system (e.g., open field arenas with automated photobeam detection)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimation: Allow the mice to acclimate to the animal facility for at least one week before the experiment. Handle the mice daily for several days leading up to the study to reduce stress.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. Administer this compound or vehicle to the mice at a specified dose and route (e.g., intraperitoneal, subcutaneous). The volume of administration should be based on the body weight of each mouse (e.g., 10 mL/kg).
-
Locomotor Activity Recording: Immediately after administration, place each mouse into the center of a locomotor activity chamber. Record locomotor activity continuously for a defined period (e.g., 60 minutes) in time bins (e.g., 5-minute intervals).
-
Data Analysis:
-
Analyze key parameters of locomotor activity, such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Compare the data between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound is a critical tool for the pharmacological dissection of α2-adrenoceptor subtype function. The protocols outlined in these application notes provide a robust framework for investigating the binding, signaling, and in vivo effects of this compound. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of α2B-adrenoceptor biology and its role in health and disease.
References
Imiloxan: A Potent and Selective Pharmacological Probe for the α2B-Adrenergic Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Imiloxan is a highly selective antagonist for the α2B-adrenergic receptor (α2B-AR), a subtype of the α2-adrenergic receptor family.[1] Its significant affinity and selectivity for the α2B subtype over other α2-AR subtypes (α2A and α2C) and α1-ARs make it an invaluable tool for elucidating the physiological and pathological roles of this specific receptor.[1] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in characterizing α2B-AR function.
The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous catecholamines, norepinephrine and epinephrine.[2] The three subtypes, α2A, α2B, and α2C, share sequence homology but exhibit distinct tissue distribution and physiological functions. The α2B-AR is known to be involved in vasoconstriction and has been implicated in the regulation of blood pressure.
Pharmacological Profile of this compound
This compound's utility as a pharmacological probe stems from its high affinity for the α2B-adrenoceptor and its substantial selectivity over other adrenoceptor subtypes. This selectivity allows researchers to isolate and study the specific functions of the α2B-AR in complex biological systems.
Data Presentation: Ligand Binding Affinities
The following table summarizes the binding affinities (pKi values) of this compound and other common α-adrenergic ligands for the different α-adrenoceptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Compound | α2A-AR (pKi) | α2B-AR (pKi) | α2C-AR (pKi) | α1-AR (pKi) | Selectivity for α2B vs α2A |
| This compound | ~6.0 | 7.26 | N/A | Low | ~55-fold |
| Rauwolscine | 8.1 | 7.7 | 7.9 | 6.5 | Non-selective |
| Yohimbine | 8.0 | 7.5 | 7.8 | 6.3 | Non-selective |
| Prazosin | 5.5 | 7.5 | 5.8 | 9.0 | Selective for α1 |
| Clonidine (Agonist) | 8.5 | 7.0 | 8.2 | 5.5 | α2A/α2C > α2B |
| Dexmedetomidine (Agonist) | 9.3 | 7.5 | 8.6 | 6.0 | α2A/α2C > α2B |
Note: pKi values can vary slightly between different studies and experimental conditions. Data presented here are representative values.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to probe α2B-adrenoceptor function.
Protocol 1: Radioligand Binding Assay for α2B-Adrenoceptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the α2B-adrenoceptor using this compound as a reference antagonist. The assay utilizes a radiolabeled ligand that binds to α2-adrenoceptors, such as [3H]-Rauwolscine, and measures the ability of unlabeled ligands to displace it.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2B-adrenoceptor (e.g., CHO-K1 cells) or from tissues known to express high levels of α2B-AR (e.g., rat kidney).
-
Radioligand: [3H]-Rauwolscine or another suitable α2-AR radioligand.
-
This compound hydrochloride
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 10 µM of a non-selective α2-antagonist like yohimbine (for non-specific binding).
-
50 µL of various concentrations of this compound or the test compound (typically ranging from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of [3H]-Rauwolscine at a final concentration close to its Kd (e.g., 1-2 nM).
-
100 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Measurement
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of α2B-AR activation. α2B-adrenoceptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Materials:
-
A cell line stably expressing the human α2B-adrenoceptor (e.g., HEK293 or CHO cells).
-
This compound hydrochloride
-
An α2-AR agonist (e.g., UK 14,304 or dexmedetomidine).
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well or 96-well assay plates.
Procedure:
-
Cell Culture and Plating: Culture the cells to 80-90% confluency. Seed the cells into the assay plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the α2-AR agonist in stimulation buffer.
-
Antagonist Treatment:
-
Aspirate the culture medium from the cells.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the α2-AR agonist (at a concentration that gives a submaximal response, e.g., EC80) and forskolin (to stimulate a detectable level of cAMP) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in cAMP.
-
The Schild analysis can be used to determine the pA2 value, which represents the affinity of a competitive antagonist.
-
Visualizations
α2B-Adrenoceptor Signaling Pathway
Caption: Canonical Gαi-coupled signaling pathway of the α2B-adrenoceptor.
Experimental Workflow for α2B-AR Antagonist Characterization
Caption: Workflow for characterizing a selective α2B-adrenoceptor antagonist.
References
Application Notes and Protocols for In Situ Hybridization with Probes for α2B Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the localization of α2B adrenergic receptor (α2B-AR) mRNA in tissue sections using in situ hybridization (ISH). The protocols detailed below are designed to offer a robust framework for researchers investigating the distribution and regulation of this important G protein-coupled receptor.
Introduction to α2B Adrenoceptors
The α2B adrenoceptor is a subtype of the α2-adrenergic receptor family, which is activated by the endogenous catecholamines norepinephrine and epinephrine.[1] These receptors are coupled to inhibitory G proteins (Gi) and play a crucial role in various physiological processes, including the regulation of neurotransmitter release and vascular tone.[1] Understanding the precise cellular localization of α2B-AR mRNA is essential for elucidating its function in both normal physiology and pathological conditions.
Quantitative Data on α2B Adrenoceptor mRNA Expression
While extensive quantitative data from a single comparative study is limited, a summary of relative α2B adrenoceptor mRNA expression levels across various tissues, as determined by in situ hybridization and other molecular techniques, is presented below. The expression levels are categorized as High, Moderate, Low, or Not Detected based on qualitative descriptions from the cited literature.
| Tissue/Region | Species | Relative Expression Level | Citation(s) |
| Brain | |||
| Thalamus | Rat | High | [2][3] |
| Olfactory Tubercle | Rat | Moderate to High | [3] |
| Septum | Rat | Moderate to High | |
| Cerebellum (Purkinje cells) | Rat | Moderate | |
| Fundus Striati | Rat | Moderate | |
| Cortex | Rat | Low | |
| Caudate-Putamen | Rat | Low | |
| Peripheral Tissues | |||
| Kidney | Human | High | |
| Spleen | Human | Moderate | |
| Liver | Human | Low | |
| Lung | Human | Low |
Signaling Pathway of the α2B Adrenoceptor
The α2B adrenoceptor primarily signals through the Gi alpha subunit of the heterotrimeric G protein. Activation of the receptor by an agonist leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream target proteins, including transcription factors like CREB.
References
Application Notes and Protocols for Radioligand Binding Studies with [3H]Imiloxan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing [3H]Imiloxan in radioligand binding assays to characterize α2B-adrenergic and I2-imidazoline receptors. Detailed protocols for experimental execution and data analysis are included, alongside visualizations of the relevant signaling pathways and experimental workflows.
Introduction
[3H]this compound is a valuable radioligand for studying two distinct receptor systems: the α2B-adrenergic receptor and the I2-imidazoline binding site. As a selective antagonist for the α2B-adrenergic receptor, it allows for the differentiation of this subtype from other α2-adrenergic receptors.[1] Furthermore, its affinity for the I2-imidazoline binding sites, which are located on the outer mitochondrial membrane, makes it a useful tool for investigating the pharmacology and function of these unique sites.[2][3]
Understanding the binding properties of novel compounds at these receptors is crucial for the development of therapeutics targeting a range of conditions, including cardiovascular diseases, neurological disorders, and metabolic syndromes.
Data Presentation
[3H]this compound Binding Profile
Table 1: Illustrative Saturation Binding Parameters for a Related Radioligand ([3H]Idazoxan)
| Tissue/Cell Line | Receptor Target | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Dog Kidney Membranes | I2-imidazoline site (high affinity) | 0.95 | 43.9 | [4] |
| Dog Kidney Membranes | I2-imidazoline site (low affinity) | 9.1 | 93.8 | [4] |
| Human Cerebral Cortex | Non-adrenoceptor sites | (Not specified) | (40% of total binding) | |
| Rat Cerebral Cortex | Non-adrenoceptor sites | (Not specified) | (15% of total binding) | |
| Guinea-pig Cerebral Cortex | Non-adrenoceptor sites | (Not specified) | (30% of total binding) |
Table 2: Illustrative Competition Binding Affinities (Ki) against [3H]Idazoxan Binding
This table illustrates how to present Ki values for various unlabeled ligands competing for the binding of a radioligand.
| Competing Ligand | Tissue/Cell Line | Receptor Target | Ki High (nM) | Ki Low (nM) | Reference |
| Cirazoline | Human Cortical Membranes | I2-imidazoline sites | (Potent) | >10,000 | |
| Guanoxan | Human Cortical Membranes | I2-imidazoline sites | (Potent) | >10,000 | |
| Naphazoline | Human Cortical Membranes | I2-imidazoline sites | (Potent) | >10,000 | |
| Tolazoline | Human Cortical Membranes | I2-imidazoline sites | (Moderate) | >10,000 | |
| Clonidine | Human Cortical Membranes | I2-imidazoline sites | (Moderate) | >10,000 | |
| Phentolamine | Human Cortical Membranes | α2-adrenoceptors / I2 sites | (Moderate) | >10,000 |
Experimental Protocols
The following protocols provide a general framework for conducting saturation and competition radioligand binding assays using [3H]this compound. It is recommended to optimize these conditions for specific tissues or cell lines.
Protocol 1: Membrane Preparation from Tissues or Cells
-
Homogenization: Homogenize fresh or frozen tissue (or cultured cells) in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron or Dounce homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.
-
Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound.
-
Total Binding: To each well, add:
-
50 µL of assay buffer
-
50 µL of [3H]this compound at various concentrations (typically 8-10 concentrations ranging from 0.1 to 10 times the expected Kd)
-
150 µL of membrane preparation (typically 50-120 µg of protein for tissue membranes).
-
-
Non-specific Binding (NSB): To a parallel set of wells, add:
-
50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM idazoxan or another suitable α2/imidazoline ligand) to saturate the specific binding sites.
-
50 µL of [3H]this compound at the same concentrations as for total binding.
-
150 µL of the same membrane preparation.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes). Gentle agitation is recommended.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
-
Plot the specific binding versus the concentration of [3H]this compound.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the binding sites labeled by [3H]this compound.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.
-
Binding Reaction: To each well, add:
-
50 µL of the unlabeled test compound at various concentrations (typically 10-12 concentrations spanning a wide range).
-
50 µL of [3H]this compound at a single concentration, typically at or below its Kd value.
-
150 µL of membrane preparation.
-
-
Control Wells: Include wells for total binding (no competing ligand) and non-specific binding (a high concentration of a known competitor).
-
Incubation, Termination, and Quantification: Follow steps 4-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]this compound against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is its dissociation constant determined from the saturation binding assay.
-
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of I2-imidazoline binding sites on monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of binding sites for [3H]-idazoxan, [3H]-P-aminoclonidine and [3H]-rauwolscine in the kidney of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Imiloxan solubility and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Imiloxan in solution.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?
A1: this compound hydrochloride, the salt form of this compound, exhibits good solubility in water and dimethyl sulfoxide (DMSO).[1][2][3][4] Specific solubility data is summarized in the table below. For other solvents, it is recommended to perform solubility testing to determine the exact limits for your experimental conditions.
Q2: How should I prepare stock solutions of this compound hydrochloride?
A2: For aqueous experiments, this compound hydrochloride can be dissolved directly in water. For cell-based assays or other experiments requiring an organic solvent, DMSO is a suitable choice. When preparing stock solutions, it is recommended to use a freshly opened bottle of high-purity solvent. For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound hydrochloride powder and solutions?
A3: this compound hydrochloride powder should be stored in a desiccated environment at room temperature. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Aqueous solutions should ideally be prepared fresh for each experiment.
Q4: What are the potential stability issues with this compound in solution?
A4: Like other molecules containing an imidazole ring, this compound may be susceptible to degradation in aqueous solutions, particularly through hydrolysis and oxidation. The rate of degradation can be influenced by factors such as pH, temperature, and exposure to light and oxygen.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of an this compound solution can be evaluated using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves monitoring the concentration of the parent compound and the appearance of any degradation products over time under specific storage conditions. Forced degradation studies can be performed to identify potential degradation pathways.
Solubility Data
The following table summarizes the known solubility of this compound hydrochloride in common laboratory solvents.
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM (28.07 mg/mL) | |
| DMSO | ~445 mM (125 mg/mL) | |
| Ethanol | Data not available | |
| PBS (pH 7.4) | Data not available |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound Hydrochloride
This protocol describes a general method for determining the kinetic solubility of this compound hydrochloride in a buffer of choice (e.g., PBS pH 7.4) using UV-Vis spectrophotometry.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
0.22 µm syringe filters
Procedure:
-
Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate in triplicate. Include DMSO-only wells as a blank.
-
Add the aqueous buffer (e.g., 198 µL of PBS pH 7.4) to each well to achieve the desired final concentrations.
-
Mix the solutions thoroughly by gentle shaking for 1-2 hours at room temperature.
-
Measure the absorbance of each well at a wavelength where this compound has maximum absorbance (determine this by a wavelength scan if unknown).
-
Identify the concentration at which a significant increase in absorbance (due to light scattering from precipitated compound) is observed. This is the kinetic solubility.
-
For a more quantitative assessment, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant.
Protocol 2: Stability Assessment of this compound Hydrochloride in Aqueous Solution using HPLC
This protocol provides a general framework for assessing the stability of this compound hydrochloride in an aqueous solution over time. A validated stability-indicating HPLC method is required.
Materials:
-
This compound hydrochloride
-
High-purity water or buffer of choice
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Prepare a solution of this compound hydrochloride in the desired aqueous medium at a known concentration.
-
Divide the solution into several aliquots in appropriate storage vials.
-
Store the aliquots under different conditions (e.g., 4°C, 25°C, 40°C) and protect from light if necessary.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each storage condition.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact this compound and any new peaks that appear, which may represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Troubleshooting Guides
Issue: Precipitation is observed when diluting a DMSO stock solution of this compound into an aqueous buffer.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in the final aqueous solution is above its solubility limit at that specific pH and temperature.
-
Solution: Decrease the final concentration of this compound in your assay. Determine the kinetic solubility in your specific buffer system using the protocol provided above.
-
-
Possible Cause 2: Antisolvent Precipitation. The rapid change in solvent polarity from DMSO to the aqueous buffer can cause the compound to crash out of solution.
-
Solution: Try a stepwise dilution. First, dilute the DMSO stock with a small amount of the aqueous buffer before adding it to the final volume. Alternatively, slowly add the DMSO stock to the vortexing aqueous buffer.
-
-
Possible Cause 3: pH-Dependent Solubility. this compound hydrochloride is the salt of a weak base and is expected to have higher solubility in acidic conditions. At neutral or alkaline pH, the less soluble free base may precipitate.
-
Solution: If your experimental conditions allow, consider using a buffer with a slightly lower pH.
-
Issue: Inconsistent results in biological assays.
-
Possible Cause 1: Compound Precipitation. Undissolved compound can lead to inaccurate concentrations and variable results.
-
Solution: Visually inspect your assay plates for any signs of precipitation. If observed, follow the troubleshooting steps for precipitation above.
-
-
Possible Cause 2: Solution Instability. this compound may be degrading in your assay medium over the course of the experiment.
-
Solution: Prepare this compound solutions fresh before each experiment. If the assay involves a long incubation period, consider assessing the stability of this compound under your specific assay conditions.
-
Visualizations
References
Technical Support Center: Imiloxan Receptor Binding Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Imiloxan receptor binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a research chemical that acts as a selective antagonist for the α2B-adrenergic receptor.[1][2] It is a valuable tool for distinguishing the functions of the different α2-adrenergic receptor subtypes.[1][2]
Q2: What are the subtypes of α2-adrenergic receptors and their general signaling mechanism?
There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[3] These receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q3: Which radioligand is commonly used in competitive binding assays with this compound?
A common radioligand used for characterizing α2-adrenergic receptors is [3H]-rauwolscine or [3H]-yohimbine, as they are antagonists that bind with high affinity to all α2 subtypes.
Troubleshooting Guides
This section addresses common issues encountered during this compound receptor binding experiments.
Issue 1: High Non-Specific Binding (NSB)
Question: My non-specific binding is very high, making it difficult to determine the specific binding of this compound. What are the possible causes and solutions?
Answer:
High non-specific binding can obscure the true specific binding signal. Here are some common causes and troubleshooting steps:
-
Problem: The radioligand is binding to non-receptor components like lipids, proteins, or the filter itself.
-
Solution:
-
Optimize Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.
-
Check Radioligand Purity: Ensure the radiochemical purity of your ligand is high (>90%).
-
Modify Assay Buffer: Include bovine serum albumin (BSA) or use a buffer with optimized pH and ionic strength to reduce non-specific interactions.
-
Filter Pre-treatment: Pre-soak filters in a solution of a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter material.
-
-
-
Problem: The tissue or cell membrane preparation contains interfering substances.
-
Solution:
-
Reduce Protein Concentration: Titrate the amount of membrane protein in the assay. A typical range is 100-500 µg of membrane protein.
-
Ensure Thorough Washing: Properly homogenize and wash the membranes to remove any endogenous ligands or other interfering substances.
-
-
-
Problem: Insufficient washing to remove unbound radioligand.
-
Solution:
-
Increase Wash Steps: Increase the volume and/or number of wash steps with ice-cold wash buffer.
-
-
Issue 2: Low or No Specific Binding
Question: I am not observing any significant specific binding in my assay. What could be the issue?
Answer:
A lack of specific binding can be due to several factors related to the receptor, the radioligand, or the assay conditions.
-
Problem: The receptor is absent, inactive, or present at very low concentrations.
-
Solution:
-
Confirm Receptor Expression: Verify the presence and activity of the α2B-adrenergic receptor in your tissue or cell preparation using a positive control.
-
Use a Different Tissue/Cell Line: If possible, switch to a preparation known to have a higher density of the target receptor.
-
Proper Storage: Ensure that your membrane preparations have been stored correctly to prevent receptor degradation.
-
-
-
Problem: The radioligand has low specific activity or has degraded.
-
Solution:
-
Check Specific Activity: Use a radioligand with a high specific activity, which is crucial for detecting low levels of receptor binding.
-
Proper Storage of Radioligand: Ensure the radioligand is stored correctly to prevent degradation.
-
-
-
Problem: Assay conditions are not optimal for binding.
-
Solution:
-
Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium.
-
Check Assay Buffer Composition: The presence or absence of certain ions can significantly impact binding.
-
-
Data Presentation
Table 1: Binding Affinity of this compound and other Ligands for α2-Adrenergic Receptor Subtypes
| Compound | Receptor Subtype | pKi (M) | Reference Tissue/Cell |
| This compound | α2B Selective | Not specified | Rat Kidney |
| Benoxathian | α2A Selective | Not specified | Rabbit Spleen |
| Oxymetazoline | α2A High Affinity | Not specified | Rabbit Spleen |
| Prazosin | α2B High Affinity | Not specified | Rat Kidney |
| Chlorpromazine | α2B High Affinity | Not specified | Rat Kidney |
Note: While this compound is identified as a selective α2B ligand, specific Ki values were not available in the searched literature for a direct comparison across all subtypes.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the binding affinity (Ki) of this compound for the α2B-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the α2B-adrenergic receptor (e.g., rat kidney).
-
Radioligand: [3H]-rauwolscine.
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Test Compound: Serial dilutions of this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
Methodology:
-
Assay Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL [3H]-rauwolscine (at a concentration near its Kd), 50 µL Cell Membranes.
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand (10 µM Phentolamine), 25 µL [3H]-rauwolscine, 50 µL Cell Membranes.
-
Competition Binding: 25 µL this compound (at various concentrations), 25 µL [3H]-rauwolscine, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Optimizing Imiloxan Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Imiloxan concentration in in vitro assays. This compound is a potent and highly selective antagonist for the α2B-adrenoceptor, making it a valuable tool for distinguishing between α2-adrenoceptor subtypes in experimental settings.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a selective antagonist of the α2B-adrenergic receptor (α2B-adrenoceptor).[1][2] This receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[3] By blocking the α2B-adrenoceptor, this compound inhibits the downstream signaling pathways typically initiated by the binding of agonists like norepinephrine and epinephrine.
Q2: What is the reported binding affinity of this compound for α2-adrenoceptor subtypes?
A2: this compound exhibits a high affinity and selectivity for the α2B-adrenoceptor subtype. Published data indicates a pKi value of approximately 7.26 for the human α2B-adrenoceptor. It displays a 55-fold higher affinity for the α2B subtype compared to the α2A subtype.
Q3: What are the general concentration ranges for this compound in in vitro assays?
A3: The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental goals. However, based on its binding affinity, a starting concentration range of 1 nM to 1 µM is generally recommended for most cell-based and receptor binding assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound hydrochloride is soluble in water up to 100 mM. For in vitro experiments, it is common to prepare a high-concentration stock solution in a suitable solvent, such as sterile water or DMSO. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired working concentration in the appropriate assay buffer or cell culture medium.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is known for its high selectivity for the α2B-adrenoceptor, it is good practice to consider potential off-target effects, especially at higher concentrations. Off-target interactions can be assessed through broader panel screening or by including appropriate controls in your experiments, such as cell lines lacking the α2B-adrenoceptor or the use of other non-selective antagonists.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in results | Inconsistent this compound concentration, cell seeding density, or incubation times. | Ensure accurate and consistent pipetting. Optimize and standardize cell seeding protocols. Use precise timing for all incubation steps. |
| No observable effect of this compound | This compound concentration is too low. Poor compound stability. Low receptor expression in the chosen cell line. | Perform a dose-response experiment to determine the optimal concentration. Prepare fresh this compound solutions for each experiment. Confirm the expression of α2B-adrenoceptors in your cell model using techniques like qPCR or western blotting. |
| Unexpected or off-target effects | This compound concentration is too high, leading to non-specific binding. The chosen cell line may have other interacting targets. | Lower the concentration of this compound. Include a control cell line that does not express the α2B-adrenoceptor to assess off-target effects. |
| Cell toxicity observed | The concentration of this compound or the solvent (e.g., DMSO) is too high. | Determine the cytotoxic profile of this compound in your cell line using a cell viability assay. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Human α2-Adrenoceptor Subtypes
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. α2B |
| α2A | ~5.5 | ~3160 | 55-fold lower |
| α2B | 7.26 | 55 | - |
| α2C | - | - | Data not readily available |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Recommended Starting Concentration Ranges for this compound in Various In Vitro Assays
| Assay Type | Cell Line Examples | Starting Concentration Range | Key Considerations |
| Receptor Binding Assays | CHO or HEK293 cells expressing human α2B-adrenoceptor | 1 nM - 100 nM | Use a radiolabeled ligand specific for the α2-adrenoceptors. |
| Functional Assays (e.g., cAMP inhibition) | Cell lines endogenously or recombinantly expressing α2B-adrenoceptor | 10 nM - 1 µM | The optimal concentration will depend on the agonist concentration used. |
| Cytotoxicity Assays | Various (e.g., HeLa, HepG2, A549) | 1 µM - 100 µM | Determine the IC50 value for your specific cell line. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α2B-Adrenoceptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the α2B-adrenoceptor expressed in cell membranes.
Materials:
-
Cell membranes prepared from cells expressing the human α2B-adrenoceptor.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912).
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol uses a standard MTT assay to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound hydrochloride.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
Visualizations
α2B-Adrenergic Receptor Signaling Pathway
References
Imiloxan Metabolism and Reactive Metabolite Formation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the metabolism of Imiloxan and its potential for generating reactive metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound in humans?
A1: The primary metabolic pathways of this compound in humans involve oxidation on either the benzodioxane or imidazoyl moieties, followed by Phase II conjugation reactions. The major routes of biotransformation are N-glucuronidation, and sulphate conjugation.[1][2][3]
Q2: Is there evidence for the formation of reactive metabolites from this compound?
A2: Yes, in vitro studies using human and rat liver microsomes have shown that this compound is converted into a variety of unstable and reactive metabolites.[1][4] This is supported by findings of high covalent binding to proteins in microsomal assays. The formation of reactive intermediates is a key area of investigation due to potential links to hypersensitivity reactions observed in early clinical trials.
Q3: What in vitro systems are suitable for studying this compound metabolism?
A3: Several in vitro models can be employed, with the choice depending on the specific research question. Human liver microsomes (HLM) are a standard and effective system for studying Phase I metabolism (oxidation) and the formation of reactive metabolites. To investigate the full metabolic profile, including Phase II conjugation, human hepatocytes or S9 fractions, which contain both microsomal and cytosolic enzymes, are recommended.
Q4: How can reactive metabolites of this compound be detected?
A4: Reactive metabolites are typically unstable and are therefore detected indirectly through "trapping" experiments. This involves incubating this compound in a metabolically active system (e.g., human liver microsomes with NADPH) in the presence of a trapping agent. Glutathione (GSH) is a commonly used trapping agent for soft electrophiles. The resulting stable GSH-adducts can then be identified and characterized, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
Guide 1: In Vitro Metabolism of this compound in Human Liver Microsomes
Issue 1.1: No or very low turnover of this compound observed.
| Possible Cause | Troubleshooting Step |
| Inactive Microsomes | Ensure proper storage of human liver microsomes at -80°C. Avoid repeated freeze-thaw cycles. Test the activity of the microsomal batch with a known substrate for the relevant CYP enzymes. |
| Cofactor Degradation | Prepare the NADPH regenerating system fresh for each experiment. Ensure the concentration of each component is correct. |
| Incorrect Incubation Conditions | Verify the pH of the incubation buffer is 7.4. Confirm the incubation temperature is 37°C. Optimize the incubation time; for initial rate determination, shorter time points may be necessary. |
| Low this compound Concentration | While aiming for physiologically relevant concentrations, ensure the concentration is high enough for detection. If solubility is an issue, a low percentage of an organic solvent like DMSO (typically <0.5%) can be used, but its effect on enzyme activity should be checked. |
Issue 1.2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all solutions, especially the viscous microsomal suspension. |
| Time-dependent Inhibition | This compound or its metabolites may be causing time-dependent inhibition of the metabolizing enzymes. Conduct a pre-incubation experiment without the NADPH regenerating system to assess this. |
| Sample Processing Variability | Standardize the quenching and extraction procedure. Ensure complete protein precipitation and consistent recovery of analytes. |
Guide 2: Reactive Metabolite Trapping with Glutathione (GSH)
Issue 2.1: No GSH-adducts of this compound detected.
| Possible Cause | Troubleshooting Step |
| Insufficient Reactive Metabolite Formation | See troubleshooting guide 1.1 to optimize this compound turnover. |
| GSH Concentration Too Low | Ensure the concentration of GSH in the incubation is sufficient (typically 1-5 mM). |
| Unstable GSH-Adducts | While GSH adducts are generally more stable than the reactive metabolites themselves, they can still degrade. Minimize sample processing time and keep samples at a low temperature. |
| "Hard" Electrophiles Formed | GSH is more effective at trapping "soft" electrophiles. If "hard" electrophiles like iminium ions are suspected, consider using alternative trapping agents such as cyanide or semicarbazide. |
Issue 2.2: Complex chromatograms with many potential adducts.
| Possible Cause | Troubleshooting Step |
| Non-specific GSH Conjugation | Run control incubations without NADPH to identify any non-enzymatic reactions between this compound and GSH. |
| Isotopic Labeling | To confidently identify GSH adducts, use a 1:1 mixture of unlabeled and stable isotope-labeled GSH (e.g., ¹³C₂,¹⁵N-GSH). True GSH adducts will appear as a characteristic doublet in the mass spectrum, separated by the mass difference of the isotopic label. |
| Background Interference | Analyze a blank matrix sample (incubation components without this compound) to identify background ions that may be mistaken for adducts. |
Quantitative Data Summary
The following table summarizes the major urinary metabolites of this compound identified in humans after a single oral dose.
| Metabolite | Percentage of Administered Dose |
| (+-)-2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane-6/7-sulphonic acid | 19% |
| [+-2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane- 6/7-ylium D-glucopyranoside]uronate | 10-14% |
| Glucuronide conjugate of +-2-(1-ethyl-2-imidazoyl-4/5-hydroxy)methyl-1,4-benzodioxane | 8% |
| (Data from a study in four male volunteers given a 500 mg oral dose of ¹⁴C-labeled this compound) |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the depletion of this compound and the formation of its metabolites over time.
-
Protocol 2: Glutathione (GSH) Trapping of this compound Reactive Metabolites
-
Preparation of Reagents:
-
Follow the reagent preparation steps from Protocol 1.
-
Prepare a stock solution of Glutathione (GSH) in phosphate buffer (e.g., 100 mM).
-
-
Incubation:
-
In a microcentrifuge tube, add the phosphate buffer, human liver microsomes (0.5 mg/mL), GSH (final concentration 5 mM), and this compound (10 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction with the NADPH regenerating system.
-
Include control incubations: without NADPH and without this compound.
-
Incubate at 37°C for 60 minutes.
-
-
Sample Preparation:
-
Quench the reaction with ice-cold acetonitrile.
-
Process the samples as described in Protocol 1.
-
-
LC-MS/MS Analysis for GSH Adducts:
-
Analyze the samples using an LC-MS/MS method optimized for the detection of GSH adducts. This often involves precursor ion scanning for the loss of the pyroglutamic acid moiety of GSH (129 Da) in positive ion mode, or for the glutamate fragment (m/z 272) in negative ion mode.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for reactive metabolite trapping.
References
How to store Imiloxan hydrochloride for long-term use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of Imiloxan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound hydrochloride?
For long-term stability, solid this compound hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2] Some suppliers also indicate that the solid can be stored desiccated at room temperature. It is crucial to keep the container tightly sealed to prevent moisture absorption.[1][2]
Q2: How should I store this compound hydrochloride solutions for long-term use?
Stock solutions of this compound hydrochloride should be stored at -80°C for use up to 6 months, or at -20°C for use up to 1 month. Always store solutions in tightly sealed containers to prevent solvent evaporation and contamination. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for preparing this compound hydrochloride stock solutions?
This compound hydrochloride is soluble in water up to 100 mM. It is also soluble in DMSO at a concentration of 125 mg/mL (445.24 mM), though ultrasonic assistance may be required. When using DMSO, be aware that it is hygroscopic and can impact the solubility of the compound.
Q4: Is this compound hydrochloride sensitive to light?
Q5: What are the known incompatibilities of this compound hydrochloride?
This compound hydrochloride is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the compound | - Compound has absorbed moisture.- Incorrect solvent or concentration.- Insufficient mixing. | - Ensure the compound has been stored in a desiccated environment.- Confirm the solubility of this compound hydrochloride in your chosen solvent and at your target concentration.- Use sonication to aid dissolution, particularly for higher concentrations in DMSO. |
| Precipitation observed in solution after storage | - Solution concentration is too high for the storage temperature.- Solvent evaporation.- Freeze-thaw cycles. | - Warm the solution to room temperature and vortex to see if the precipitate redissolves.- Ensure vials are tightly sealed to prevent solvent loss.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of stock solutions. | - Prepare fresh stock solutions from solid compound stored under recommended conditions.- Use freshly prepared dilutions for experiments.- Avoid repeated freezing and thawing of the same stock solution aliquot. |
| Visible change in powder color or texture | - Moisture absorption.- Degradation due to exposure to light or incompatible substances. | - Discard the compound if physical changes are observed.- Always store the solid compound in a tightly sealed container in a desiccator, protected from light. |
Data Presentation
Storage Recommendations Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term | Tightly sealed container, away from moisture. |
| Room Temperature | Not specified | Must be stored under desiccating conditions. | |
| In Solvent | -80°C | Up to 6 months | Sealed storage, away from moisture. |
| -20°C | Up to 1 month | Sealed storage, away from moisture. |
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of this compound hydrochloride are not publicly available, a general workflow for assessing compound stability can be outlined.
Protocol: General Workflow for Assessing Long-Term Stability
-
Initial Analysis:
-
Characterize the fresh this compound hydrochloride solid using techniques like HPLC to determine initial purity and FT-IR for a reference spectrum.
-
Prepare stock solutions in the desired solvent (e.g., water, DMSO) and analyze their initial concentration and purity via HPLC.
-
-
Storage Conditions Setup:
-
Aliquot the solid compound and stock solutions into appropriate containers for storage under various conditions (e.g., -80°C, -20°C, room temperature, elevated temperatures).
-
Include conditions that stress the compound, such as exposure to light and humidity, to understand degradation pathways.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve samples from each storage condition.
-
For solid samples, prepare fresh solutions.
-
Analyze the purity and concentration of all samples using a validated HPLC method.
-
Compare the results to the initial analysis to determine the extent of degradation.
-
-
Data Evaluation:
-
Calculate the percentage of this compound hydrochloride remaining at each time point for each condition.
-
Identify any new peaks in the chromatograms, which may indicate degradation products.
-
Visualizations
Caption: Workflow for the proper storage and handling of this compound hydrochloride.
References
Technical Support Center: Interpreting Unexpected Results in Imiloxan Studies
Welcome to the technical support center for researchers utilizing Imiloxan in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as an antagonist of the alpha-2B adrenergic receptor (α2B-AR)[1][2][3]. It was initially developed as a potential antidepressant[4]. As an antagonist, this compound binds to the α2B-adrenoceptor but does not activate it, thereby blocking the binding and subsequent signaling of endogenous agonists like norepinephrine and epinephrine. The α2-adrenergic receptors, including the α2B subtype, are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi)[2]. Activation of these receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: My results suggest this compound is not as selective for the α2B-adrenoceptor as expected. Why might this be?
While this compound is widely cited as a selective α2B-AR antagonist, some studies suggest this selectivity may not be absolute across all species or when compared against all three human α2-AR subtypes (α2A, α2B, and α2C). One study noted that while this compound is a potent antagonist of the human α2B-AR, its selectivity is not entirely convincing when evaluated against the other subtypes. It's also important to note that many early studies characterized its selectivity primarily against α1-AR subtypes.
Troubleshooting Steps:
-
Confirm the species of your experimental system: Receptor pharmacology can differ between species. This compound's selectivity has been characterized in rat and rabbit tissues, but discrepancies may arise in other species.
-
Perform counter-screening: Test this compound against cell lines or tissues expressing α2A and α2C adrenoceptor subtypes to determine its affinity for these off-target receptors in your system.
-
Consider Imidazoline receptor binding: Some α2-antagonists with an imidazole moiety have shown affinity for imidazoline binding sites. While this compound's profile at these sites is not extensively documented in the provided results, it remains a theoretical possibility for off-target effects.
Q3: I am observing unexpected cellular toxicity or hypersensitivity in my experiments. What could be the cause?
The clinical development of this compound was halted during Phase I trials due to hypersensitivity reactions. Subsequent in vitro studies revealed that this compound can form unstable or reactive metabolites and exhibits high covalent binding to proteins in microsomal assays.
Troubleshooting Steps:
-
Investigate metabolic activation: The imidazole ring of this compound can be metabolized to reactive intermediates. Consider if your experimental system (e.g., liver microsomes, primary hepatocytes) has the metabolic capacity to generate these metabolites.
-
Assess covalent binding: If you have the appropriate analytical tools (e.g., mass spectrometry), you can investigate the covalent binding of this compound or its metabolites to cellular proteins.
-
Reduce metabolic activity: If metabolic activation is suspected, you can try to co-incubate your system with inhibitors of cytochrome P450 enzymes to see if this mitigates the toxic effects.
Q4: My in vitro and in vivo results with this compound are inconsistent. What could explain this discrepancy?
Discrepancies between in vitro and in vivo results are common in pharmacology and can arise from several factors relevant to this compound:
-
Metabolism: As mentioned, this compound is metabolized into various compounds, including glucuronide and sulphate conjugates. The parent compound and its metabolites will have different pharmacokinetic and pharmacodynamic properties in a whole organism compared to an isolated in vitro system.
-
Protein Binding: High covalent binding in vivo could alter the free concentration of the drug and its distribution, leading to different effects than those predicted from in vitro concentration-response curves.
-
Receptor Heterogeneity: The expression and interaction of different α2-adrenoceptor subtypes in a complex in vivo system can lead to responses that are not observed in a homogenous in vitro cell culture expressing only the α2B subtype.
Troubleshooting Guides
Guide 1: Unexpected Dose-Response Curve
Issue: The dose-response curve for this compound in my functional assay is not a classic sigmoidal shape, or the potency (IC50) is significantly different from published values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound hydrochloride is soluble in water. Ensure complete dissolution in your assay buffer. Visually inspect for precipitation at higher concentrations. Consider using a different vehicle if necessary, but perform vehicle controls. |
| Off-Target Effects | At higher concentrations, this compound may be interacting with other receptors (e.g., other α2 subtypes), leading to a complex dose-response relationship. Perform a Schild analysis (see Experimental Protocols) to determine if the antagonism is competitive. |
| Metabolic Degradation | If using a system with metabolic activity, this compound may be degraded over the course of the experiment, leading to an underestimation of its potency. Reduce incubation times or use metabolic inhibitors to assess this possibility. |
| Assay Interference | The chemical structure of this compound may interfere with your assay readout (e.g., fluorescence, luminescence). Run appropriate controls with this compound and the assay components in the absence of cells or tissues. |
Guide 2: Inconsistent Results in Binding Assays
Issue: High non-specific binding or variability between replicate wells in my radioligand binding assay with this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Radioligand Issues | Ensure the radioligand (e.g., [3H]-rauwolscine) is not degraded. Use a fresh batch if possible. Optimize the concentration of the radioligand to be at or below its Kd for the receptor. |
| Covalent Binding | The reactive metabolites of this compound could potentially bind covalently to the receptor or other proteins in the membrane preparation, contributing to non-specific binding that is not easily washed away. Ensure thorough and consistent washing steps. |
| Inadequate Blocking of Other Subtypes | If your tissue or cell line expresses multiple α2-adrenoceptor subtypes, you may need to include other antagonists to isolate the binding to the α2B subtype. For example, some studies use epinephrine to prevent binding to non-adrenoceptor sites when studying imidazoline compounds. |
| Tissue/Membrane Preparation Quality | Poor quality membrane preparations can lead to high variability. Ensure consistent and thorough homogenization and centrifugation steps. Perform a protein quantification assay to ensure equal amounts of membrane are added to each well. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and related compounds.
Table 1: Binding Affinities (pKi) of Adrenergic Ligands at α2-Adrenoceptor Subtypes
| Compound | α2A (Rabbit Spleen) | α2B (Rat Kidney) | Reference |
| This compound | - | - | |
| Oxymetazoline | High Affinity | Low Affinity | |
| Prazosin | Low Affinity | High Affinity | |
| WB 4101 | High Affinity | Low Affinity | |
| Chlorpromazine | Low Affinity | High Affinity |
Note: Specific pKi values were not provided in the source material, only relative affinities.
Table 2: Antagonist Potency (pA2) in Functional Assays
| Antagonist | Agonist | Preparation | pA2 Value | Reference |
| This compound | B-HT 933 | Pithed Rat (Vasopressor Response) | Not explicitly calculated, but effective at 1000 and 3000 µg/kg | |
| BRL 44408 (α2A selective) | B-HT 933 | Pithed Rat (Vasopressor Response) | Not explicitly calculated, but effective at 100 and 300 µg/kg | |
| JP-1302 (α2C selective) | B-HT 933 | Pithed Rat (Vasopressor Response) | Not explicitly calculated, but effective at 10, 30, 100, and 300 µg/kg |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Affinity
This protocol is adapted from methodologies used to characterize α2-adrenoceptor subtypes.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat kidney for α2B) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
Add a constant concentration of radioligand (e.g., 1 nM [3H]-rauwolscine).
-
For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine).
-
Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to the competition wells.
-
Add the membrane preparation to all wells (e.g., 50-100 µg protein/well).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., using a cell harvester) to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software to determine the IC50.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
Protocol 2: Schild Analysis of this compound in a Functional Assay
This protocol describes how to perform a Schild analysis to determine if this compound is a competitive antagonist in a functional assay, such as a cAMP accumulation assay.
-
Cell Culture and Seeding:
-
Culture cells expressing the α2B-adrenoceptor (e.g., HEK293 or CHO cells) under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Prepare serial dilutions of an α2-agonist (e.g., UK 14,304).
-
Prepare several fixed concentrations of this compound.
-
Pre-incubate the cells with either vehicle or one of the fixed concentrations of this compound for a set time (e.g., 15-30 minutes).
-
Stimulate the cells with the full range of agonist concentrations in the presence of the corresponding fixed concentration of this compound.
-
Induce cAMP production with forskolin.
-
After the stimulation period, lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or a luciferase-based biosensor).
-
-
Data Analysis:
-
For each fixed concentration of this compound, plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the log concentration of the agonist and determine the EC50 value.
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = (EC50 of agonist in the presence of this compound) / (EC50 of agonist in the absence of this compound).
-
Create a Schild plot by graphing log(DR-1) on the y-axis versus the log molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
The x-intercept of the regression line is equal to the negative log of the Kb (pA2 value), which represents the affinity of the antagonist.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical signaling pathway of the α2B-adrenoceptor and the inhibitory action of this compound.
Caption: Experimental workflow for performing a Schild analysis to characterize this compound's antagonism.
Caption: Logical workflow for troubleshooting unexpected toxicity observed in this compound studies.
References
- 1. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Imiloxan-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of experiments involving Imiloxan, a selective α₂B-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RS 21361) is a potent and selective antagonist of the α₂B-adrenergic receptor.[1][2] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the α₂B-adrenoceptor subtype. This prevents the activation of downstream signaling pathways typically associated with this receptor.
Q2: What is the selectivity profile of this compound?
This compound displays a high degree of selectivity for the α₂B-adrenoceptor over other α₂-adrenoceptor subtypes (α₂A and α₂C) and has low affinity for α₁-adrenoceptors.[1][3][4] This selectivity makes it a valuable tool for distinguishing the physiological and pharmacological roles of the α₂B-adrenoceptor subtype from other adrenergic receptors.
Q3: What are the common applications of this compound in research?
This compound is primarily used as a research tool to:
-
Characterize the function of the α₂B-adrenoceptor in various tissues and physiological processes.
-
Differentiate between the effects mediated by different α₂-adrenoceptor subtypes.
-
Investigate the therapeutic potential of α₂B-adrenoceptor blockade in conditions such as depression and hypertension.
Q4: How should I prepare and store this compound solutions?
This compound hydrochloride is soluble in water up to 100 mM. For in vitro experiments, it is recommended to prepare fresh solutions. If storage is necessary, stock solutions should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks). It is advisable to desiccate the solid compound at room temperature. As with many compounds, stability can be affected by light and repeated freeze-thaw cycles.
Q5: What are some potential off-target effects of this compound I should be aware of?
While this compound is highly selective for the α₂B-adrenoceptor, it is good practice in pharmacology to consider potential off-target effects, especially at higher concentrations. Although specific off-target screening data for this compound is not extensively published in readily available literature, researchers should always include appropriate controls to validate that the observed effects are mediated by α₂B-adrenoceptor antagonism. Computational off-target prediction models can sometimes provide insights into potential unintended interactions.
Troubleshooting Guide
This guide addresses common challenges that may arise during this compound-based experiments.
In Vitro Experiments (Radioligand Binding & Functional Assays)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no specific binding of radioligand in the presence of this compound. | 1. Degraded this compound: Improper storage or handling may lead to degradation. 2. Incorrect this compound Concentration: Errors in dilution calculations. 3. Low Receptor Expression: The cell line or tissue preparation may not express sufficient levels of the α₂B-adrenoceptor. | 1. Prepare fresh this compound solutions from a reputable source. Verify proper storage conditions. 2. Double-check all calculations and ensure accurate pipetting. 3. Confirm receptor expression using a validated positive control antagonist or via molecular techniques like qPCR or Western blotting. |
| High non-specific binding in radioligand binding assays. | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of this compound or radioligand with assay components. | 1. Use a radioligand concentration at or below its Kd value. 2. Increase the concentration of the unlabeled ligand used to define non-specific binding. 3. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% BSA) to the assay buffer. |
| Inconsistent results in functional assays (e.g., cAMP assays). | 1. Cell health and passage number: Cells may lose receptor expression or responsiveness over time. 2. Phosphodiesterase (PDE) activity: PDEs can degrade cAMP, masking the effect of α₂-adrenoceptor modulation. 3. Agonist concentration: The concentration of the agonist used to stimulate the receptor may be suboptimal. | 1. Use cells with a low passage number and ensure they are healthy and viable. 2. Include a PDE inhibitor (e.g., IBMX) in the assay buffer. 3. Perform a full agonist dose-response curve to determine the optimal concentration for antagonist studies. |
| Unexpected agonist-like effects of this compound. | While highly unlikely for a competitive antagonist, this could indicate: 1. Contamination of the this compound stock. 2. Complex signaling pathways in the specific cell type used. | 1. Test a fresh, authenticated stock of this compound. 2. Thoroughly review the literature for known signaling complexities of the α₂B-adrenoceptor in your experimental system. Consider using a different cell line with a more defined signaling pathway. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of expected physiological effect after this compound administration. | 1. Inadequate dose: The administered dose may be too low to achieve sufficient receptor occupancy. 2. Poor bioavailability: The route of administration may not be optimal for this compound absorption and distribution to the target tissue. 3. Rapid metabolism: this compound may be rapidly cleared from the system. | 1. Perform a dose-response study to determine the optimal effective dose. 2. Review literature for recommended routes of administration for this compound and similar compounds. Consider intravenous (IV) administration for direct systemic delivery. 3. Investigate the pharmacokinetic profile of this compound in your animal model if data is not available. |
| Unexpected side effects or toxicity. | 1. Dose is too high: The administered dose may be reaching toxic levels. 2. Off-target effects: At higher concentrations, this compound may interact with other receptors or cellular targets. 3. Vehicle effects: The vehicle used to dissolve and administer this compound may be causing adverse reactions. | 1. Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose. 2. Include control groups treated with selective antagonists for other potential targets to rule out off-target effects. 3. Administer a vehicle-only control group to assess any effects of the delivery solution. |
Quantitative Data
Table 1: Binding Affinity of this compound for Adrenergic Receptors
| Receptor Subtype | pKi | Ki (nM) | Species | Preparation | Radioligand | Reference |
| α₂B | 7.26 | 55 | Human | CHO Cells | [³H]RS-79948-197 | |
| α₂A | Not Reported | ~3025 (55-fold lower affinity than α₂B) | Human | CHO Cells | [³H]RS-79948-197 | |
| α₁ | No significant affinity reported | - | - | - | - |
Note: This table summarizes available data. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for the α₂B-adrenoceptor.
Materials:
-
Cell membranes expressing the human α₂B-adrenoceptor.
-
This compound hydrochloride.
-
Radioligand: [³H]-Rauwolscine or another suitable α₂-adrenoceptor antagonist radioligand.
-
Non-specific binding control: A high concentration of an unlabeled α₂-adrenoceptor antagonist (e.g., 10 µM phentolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters and a cell harvester.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human α₂B-adrenoceptor according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Binding Buffer.
-
Non-specific Binding: Cell membranes + Radioligand + High concentration of unlabeled antagonist + Binding Buffer.
-
This compound Competition: Cell membranes + Radioligand + Serial dilutions of this compound + Binding Buffer.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Assessment of this compound Antagonism
Objective: To evaluate the ability of this compound to antagonize the physiological effects of an α₂-adrenoceptor agonist in an animal model.
Materials:
-
This compound hydrochloride.
-
An α₂-adrenoceptor agonist (e.g., clonidine or dexmedetomidine).
-
Appropriate animal model (e.g., rats or mice).
-
Equipment for measuring the physiological parameter of interest (e.g., blood pressure monitor, locomotor activity tracker).
-
Sterile saline or other appropriate vehicle.
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for a sufficient period before the experiment.
-
Baseline Measurement: Measure the baseline physiological parameter of interest (e.g., blood pressure, heart rate, locomotor activity).
-
This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose. A vehicle-only group should be included as a control.
-
Agonist Challenge: After a suitable pre-treatment time with this compound, administer the α₂-adrenoceptor agonist.
-
Post-treatment Measurement: Measure the physiological parameter at various time points after agonist administration.
-
Data Analysis:
-
Compare the agonist-induced changes in the physiological parameter between the vehicle-treated and this compound-treated groups.
-
A significant reduction in the agonist's effect in the this compound-treated group indicates antagonism.
-
Perform a dose-response study with varying doses of this compound to determine the potency of its antagonist effect in vivo.
-
Visualizations
Caption: Signaling pathway of the α₂B-adrenoceptor and the antagonistic action of this compound.
Caption: A logical workflow for designing and executing experiments with this compound.
References
- 1. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]
- 3. This compound hydrochloride | Adrenergic alpha-2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. This compound hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to Imiloxan and Yohimbine for α2-Adrenoceptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of imiloxan and yohimbine, two prominent antagonists of α2-adrenoceptors. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
This compound and yohimbine are both widely utilized pharmacological tools for studying the physiological and pathological roles of the α2-adrenergic system. While both compounds act as antagonists at these receptors, they exhibit distinct profiles in terms of subtype selectivity, potency, and effects in various experimental models. Yohimbine, an indole alkaloid, has been a long-standing non-selective α2-adrenoceptor antagonist.[1] this compound, a newer synthetic compound, has been characterized as a selective antagonist for the α2B-adrenoceptor subtype.[2][3] This guide will delve into a quantitative and qualitative comparison of their performance based on available experimental evidence.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and yohimbine at the three main α2-adrenoceptor subtypes: α2A, α2B, and α2C.
Table 1: Comparative Binding Affinities (pKi) of this compound and Yohimbine for Human α2-Adrenoceptor Subtypes
| Antagonist | α2A-Adrenoceptor (pKi) | α2B-Adrenoceptor (pKi) | α2C-Adrenoceptor (pKi) | Selectivity (α2B vs α2A) | Reference |
| This compound | ~5.52 | 7.26 | Not Reported | 55-fold | [4] |
| Yohimbine | 8.35 | 7.78 | 8.58 | 0.27-fold | [5] |
Note: The pKi value for this compound at the α2A-adrenoceptor was calculated based on the reported 55-fold higher affinity for the α2B subtype. Data for the α2C subtype for this compound from a comparative study was not available.
Table 2: Comparative Functional Antagonist Potencies (pA2) of this compound and Yohimbine
| Antagonist | Preparation | Agonist | pA2 Value | Reference |
| Yohimbine | Rat Perfused Heart | Oxymetazoline | 7.82 | |
| Yohimbine | Rat Vas Deferens | Clonidine | 7.8 | |
| This compound | Pithed Rat (Vasopressor Response) | B-HT 933 | Not Directly Calculated |
Note: A direct head-to-head comparison of pA2 values for this compound and yohimbine from a single study using the same experimental setup was not available in the reviewed literature. The study on pithed rats demonstrated a dose-dependent blockade by this compound but did not calculate a pA2 value.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare α2-adrenoceptor antagonists like this compound and yohimbine.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand (antagonist) for a receptor.
-
Preparation of Cell Membranes: Cells expressing the specific α2-adrenoceptor subtype (α2A, α2B, or α2C) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., [3H]-rauwolscine or [3H]-yohimbine) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled antagonist (this compound or yohimbine).
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Schild Analysis for Functional Antagonist Potency (pA2)
Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist.
-
Isolated Tissue Preparation: An isolated tissue preparation containing α2-adrenoceptors (e.g., rat vas deferens, perfused heart) is mounted in an organ bath containing a physiological salt solution.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an α2-adrenoceptor agonist (e.g., clonidine, oxymetazoline) by measuring the physiological response (e.g., muscle contraction, inhibition of neurotransmitter release).
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (this compound or yohimbine) for a specific period to allow for equilibrium to be reached.
-
Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 (concentration of agonist producing 50% of the maximal response) in the presence of the antagonist by the EC50 in the absence of the antagonist.
-
Schild Plot: Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression gives the pA2 value.
In Vivo Microdialysis for Noradrenaline Turnover
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of living animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized or freely moving animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters, including noradrenaline, diffuse from the extracellular fluid across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: this compound or yohimbine is administered systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of noradrenaline in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in the extracellular concentration of noradrenaline over time are analyzed to determine the effect of the antagonist on noradrenaline turnover. An increase in noradrenaline levels is indicative of α2-adrenoceptor blockade.
Mandatory Visualizations
α2-Adrenoceptor Signaling Pathway
Caption: Simplified signaling pathway of the α2-adrenoceptor.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural determinants of the alpha2 adrenoceptor subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Profiles of Imiloxan and Prazosin
An essential guide for researchers in pharmacology and drug development, this document provides a detailed comparison of the adrenergic receptor selectivity profiles of Imiloxan and prazosin. This analysis is supported by a compilation of binding affinity data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
This compound and prazosin are both antagonists of adrenergic receptors, yet they exhibit distinct selectivity profiles that define their pharmacological applications. This compound is recognized as a selective antagonist for the α2B-adrenergic receptor subtype, making it a valuable tool in research to delineate the specific functions of this receptor. In contrast, prazosin is a well-established selective antagonist of α1-adrenergic receptors, with a long history of clinical use in treating conditions such as hypertension. Understanding the nuances of their receptor interactions is critical for the design of targeted therapeutics and for the precise interpretation of experimental results.
Receptor Binding Affinity Profile
The selectivity of this compound and prazosin is quantitatively defined by their binding affinities (Ki) for various adrenergic receptor subtypes. The following table summarizes the available binding data from multiple studies. It is important to note that direct comparison of absolute Ki values across different studies can be challenging due to variations in experimental conditions. However, the relative affinities and selectivity ratios provide a clear picture of each compound's profile.
| Receptor Subtype | This compound Ki (nM) | Prazosin Ki (nM) | Primary Reference(s) |
| α1A | - | 0.32 - 9.7[1][2] | [1][2] |
| α1B | Potent α1 antagonist activity is absent[3] | 0.83 | |
| α1D | - | 0.90 | |
| α2A | Displays 55-fold lower affinity compared to α2B | >1000 | |
| α2B | pKi = 7.26 (approximately 55 nM) | High affinity has been noted in some tissues | |
| α2C | - | - | |
| Imidazoline I2 | Lower affinity than for α2B | - |
Experimental Protocols
The binding affinities presented above are typically determined using radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Radioligand Binding Assay: A Generalized Protocol
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound or prazosin) for a specific adrenergic receptor subtype.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors) is used.
-
The membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a visual representation of a typical experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
The distinct receptor selectivity of this compound and prazosin translates into the modulation of different intracellular signaling cascades.
Prazosin and α1-Adrenergic Receptor Signaling:
Prazosin, as an antagonist of α1-adrenergic receptors, blocks the signaling pathway primarily mediated by the Gq/11 family of G-proteins. Activation of α1-receptors by endogenous agonists like norepinephrine normally leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction. Prazosin's blockade of this pathway results in vasodilation and a reduction in blood pressure.
This compound and α2B-Adrenergic Receptor Signaling:
This compound selectively blocks the α2B-adrenergic receptor, which is coupled to the Gi/o family of G-proteins. The canonical signaling pathway for α2-adrenergic receptors involves the inhibition of adenylyl cyclase upon agonist binding. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and consequently, a reduction in the activity of protein kinase A (PKA). By antagonizing this receptor, this compound prevents the agonist-induced inhibition of adenylyl cyclase. It's also been suggested that α2B-receptors can couple to Gs-proteins, leading to the stimulation of adenylyl cyclase, indicating a more complex signaling profile.
Conclusion
This compound and prazosin possess highly distinct and selective profiles for adrenergic receptor subtypes. This compound's high selectivity for the α2B-adrenoceptor makes it an invaluable pharmacological tool for investigating the specific physiological and pathological roles of this receptor subtype. Prazosin's established selectivity for α1-adrenoceptors has cemented its role in clinical practice for the management of hypertension. The data and methodologies presented in this guide offer a comprehensive resource for researchers to better understand and utilize these compounds in their studies. Further head-to-head comparative studies under standardized conditions would be beneficial to refine our understanding of their complete selectivity profiles.
References
- 1. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the α2B-Adrenoceptor Selectivity of Imiloxan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Imiloxan's selectivity for the α2B-adrenoceptor, comparing its performance with other known α2-adrenoceptor antagonists. The information is supported by experimental data from binding and functional assays, with detailed protocols provided for key methodologies.
Introduction to α2-Adrenoceptors and the Significance of Selectivity
The α2-adrenoceptors, a class of G protein-coupled receptors, are crucial in regulating neurotransmitter release and various physiological processes. They are divided into three main subtypes: α2A, α2B, and α2C. The development of subtype-selective antagonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. This compound has been identified as a valuable pharmacological tool due to its preferential affinity for the α2B subtype. This guide offers an objective comparison of this compound's selectivity profile against a range of other α2-adrenoceptor antagonists.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand for its receptor is a primary indicator of its potency and selectivity. The following table summarizes the binding affinities (expressed as Log KD values) of this compound and other selected antagonists for the human α2A, α2B, and α2C-adrenoceptor subtypes. This data is derived from a comprehensive study utilizing a standardized [3H]-rauwolscine whole-cell binding assay with Chinese Hamster Ovary (CHO) cells expressing the respective human adrenoceptor subtypes. A higher Log KD value indicates lower binding affinity.
| Compound | Log KD (α2A) | Log KD (α2B) | Log KD (α2C) | α2B vs α2A Selectivity (fold) | α2B vs α2C Selectivity (fold) |
| This compound | -5.88 ± 0.03 | -6.48 ± 0.05 | -6.27 ± 0.03 | ~4.0 | ~1.6 |
| Benoxathian | -8.23 ± 0.04 | -6.93 ± 0.04 | -7.15 ± 0.03 | 0.05 | 0.5 |
| BRL 44408 | -8.21 ± 0.03 | -6.43 ± 0.04 | -7.28 ± 0.03 | 0.02 | 0.7 |
| Prazosin | -6.74 ± 0.02 | -7.95 ± 0.02 | -7.33 ± 0.02 | 16.2 | 4.2 |
| Yohimbine | -8.54 ± 0.02 | -8.41 ± 0.02 | -8.49 ± 0.02 | 0.7 | 1.2 |
| Rauwolscine | -8.82 ± 0.02 | -8.67 ± 0.02 | -8.96 ± 0.02 | 0.7 | 2.0 |
| Atipamezole | -9.38 ± 0.02 | -8.93 ± 0.02 | -9.28 ± 0.02 | 0.4 | 2.2 |
| MK-912 | -7.86 ± 0.02 | -7.42 ± 0.02 | -9.25 ± 0.02 | 0.4 | 67.6 |
| OPC-28326 | -5.69 | -6.55 | -7.26 | ~7.2 | ~5.1 |
Data for all compounds except OPC-28326 is sourced from a single comprehensive study for direct comparability. OPC-28326 data is from a separate study and is included for its notable α2B/α2C preference.
Functional Potency of α2-Adrenoceptor Antagonists
While binding assays measure the affinity of a compound for a receptor, functional assays are essential to determine its ability to inhibit a biological response. The potency of an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Due to the lack of a single comprehensive study providing pA2 values for all the listed compounds under identical conditions, the following table is a compilation of data from various sources. It is crucial to interpret this data with caution, as the experimental conditions (e.g., tissue preparation, agonist used) vary between studies.
| Compound | Functional Assay | Tissue/Cell Line | Agonist | pA2 Value |
| This compound | Vasopressor Response | Pithed Rat | B-HT 933 | Not directly calculated, but effective at 1000-3000 µg/kg |
| Yohimbine | Twitch Response | Rat Vas Deferens | Clonidine | ~7.5 |
| Phentolamine | Twitch Response | Rat Vas Deferens | UK-14,304 | ~7.8 |
| Rauwolscine | Vasopressor Response | Pithed Rat | B-HT 933 | Not directly calculated, but effective at 100-300 µg/kg |
| Prazosin | GTPase Assay | CHO cells (α2B) | (-)-Noradrenaline | ~8.0 |
Experimental Protocols
Radioligand Binding Assay (Whole-Cell)
This protocol is a generalized procedure based on the methodology used to generate the binding affinity data in the comparison table.
Objective: To determine the binding affinity (KD) of a test compound for a specific α2-adrenoceptor subtype.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenoceptor.
-
Radioligand: [3H]-Rauwolscine.
-
Non-specific binding control: Phentolamine or unlabeled rauwolscine at a high concentration (e.g., 10 µM).
-
Test Compounds: Serial dilutions of this compound and other antagonists.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Culture the CHO cells expressing the desired α2-adrenoceptor subtype to an appropriate confluence in multi-well plates.
-
Assay Setup: On the day of the experiment, wash the cells with assay buffer.
-
Incubation: Add the assay buffer containing a fixed concentration of [3H]-Rauwolscine and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a non-labeled antagonist for non-specific binding) to the wells. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to KD values using the Cheng-Prusoff equation.
Functional Assay: [35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon agonist stimulation. Antagonists will inhibit this agonist-induced binding.
Objective: To determine the functional potency (IC50 or pA2) of an antagonist in inhibiting agonist-stimulated G protein activation.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the α2B-adrenoceptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: A known α2-adrenoceptor agonist (e.g., UK-14,304).
-
Test Compounds: Serial dilutions of this compound or other antagonists.
-
Assay Buffer: Tris-based buffer containing MgCl2, EDTA, and NaCl.
-
GDP: To reduce basal [35S]GTPγS binding.
-
Filtration apparatus and glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO cells expressing the α2B-adrenoceptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of the antagonist.
-
Agonist Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist to initiate the binding of [35S]GTPγS.
-
Incubation: Add [35S]GTPγS to the wells and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: To determine the IC50, plot the percentage inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration. For pA2 determination, perform Schild analysis by measuring the shift in the agonist concentration-response curve at different antagonist concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical α2-adrenoceptor signaling pathway and a typical experimental workflow for validating antagonist selectivity.
Conclusion
The available data robustly supports the characterization of this compound as a selective antagonist for the α2B-adrenoceptor. While its selectivity over the α2A and α2C subtypes is moderate in binding assays, it provides a valuable tool for distinguishing α2B-mediated effects from those of other subtypes, particularly when used in conjunction with other antagonists with complementary selectivity profiles. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings. Further research utilizing consistent functional assays across a broad range of antagonists will be beneficial for a more direct comparison of their potencies and for advancing our understanding of the specific physiological roles of the α2B-adrenoceptor.
A Comparative Analysis of Imiloxan and Other α2-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Imiloxan with other prominent α2-adrenoceptor antagonists. The focus is on pharmacological specificity, binding affinities, and the experimental frameworks used for their characterization. α2-adrenergic receptors (α2-ARs), which are subdivided into α2A, α2B, and α2C subtypes, are crucial G-protein coupled receptors involved in regulating a wide array of physiological functions, making them significant targets in drug discovery.[1] this compound is a research chemical that acts as a selective antagonist for the α2B adrenergic receptor subtype, which makes it a valuable tool for differentiating the specific actions of α2-AR subtypes.[2][3]
The α2-Adrenergic Receptor Signaling Pathway
α2-adrenergic receptors are predominantly coupled to the inhibitory G-protein, Gi.[4] Upon activation by an agonist, such as norepinephrine, the Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP, leading to decreased activity of Protein Kinase A (PKA) and subsequent downstream cellular effects.[4] α2-antagonists, like this compound, function by blocking the binding of agonists to the receptor, thereby preventing this inhibitory signaling cascade.
Comparative Pharmacological Data
The primary distinction among α2-antagonists lies in their binding affinity (Ki) and selectivity for the different α2-AR subtypes and other adrenoceptors. This compound's pharmacological profile is notable for its preference for the α2B subtype.
Table 1: Binding Affinities (Ki, nM) of α2-AR Antagonists for Receptor Subtypes This table summarizes the inhibitory constants (Ki) of this compound and other common α2-antagonists across the three α2-adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Antagonist | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Subtype Selectivity |
| This compound | 160 | 15 | 200 | α2B Selective |
| BRL 44408 | 2.0 | 110 | 110 | α2A Selective |
| JP-1302 | 1600 | 1000 | 11 | α2C Selective |
| Yohimbine | 1.0 | 1.2 | 1.2 | Non-selective |
| Atipamezole | 0.6 | 1.2 | 1.2 | Non-selective |
Data compiled from BenchChem Application Notes, representing approximate values. Actual values can vary based on experimental conditions.
Table 2: α2-to-α1 Adrenoceptor Selectivity Ratios Selectivity over α1-adrenoceptors is a critical parameter, as off-target α1 blockade can lead to different physiological effects, such as hypotension. A higher ratio indicates greater selectivity for α2-receptors.
| Antagonist | α2:α1 Selectivity Ratio | Reference |
| Atipamezole | 8526 : 1 | |
| Yohimbine | 40 : 1 |
This compound is distinguished as a selective α2B-adrenoceptor antagonist that notably lacks potent activity at α1-adrenoceptors. In contrast, atipamezole is a highly potent and selective α2-antagonist compared to yohimbine, but it does not discriminate significantly among the three α2-subtypes. The distinct profiles of antagonists like this compound (α2B), BRL 44408 (α2A), and JP-1302 (α2C) make them invaluable pharmacological tools for dissecting the specific physiological roles of each α2-AR subtype.
Experimental Methodologies & Workflow
The characterization and comparison of α2-antagonists rely on standardized in vitro assays. A hierarchical approach is typically employed, starting with binding assays to identify receptor affinity, followed by functional assays to determine antagonist activity.
This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the α2-AR.
-
Objective: To determine the Ki of a test antagonist for a specific α2-AR subtype.
-
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK 293) stably expressing a single human α2-AR subtype (α2A, α2B, or α2C).
-
Radioligand: A high-affinity α2-AR antagonist, typically [³H]-Rauwolscine or [³H]-Yohimbine.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of an unlabeled antagonist like phentolamine or yohimbine to determine non-specific binding.
-
Test Compounds: Serial dilutions of the antagonist being evaluated (e.g., this compound).
-
Binding Buffer: Typically 50 mM Tris-HCl with 10 mM MgCl₂, at a pH of 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Detection: Liquid scintillation counter.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, reactions are set up in triplicate. Each well contains cell membranes, the radioligand at a fixed concentration, and either binding buffer (for total binding), the non-specific ligand (for non-specific binding), or a specific concentration of the test compound.
-
Incubation: The plate is incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-old binding buffer to remove any unbound radioligand.
-
Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound serves as a critical pharmacological tool due to its marked selectivity for the α2B-adrenoceptor subtype. While broad-spectrum α2-antagonists like the highly potent atipamezole and the classic yohimbine are effective for general α2-receptor blockade, they cannot be used to isolate the functions of individual subtypes. The comparative data clearly positions this compound, alongside other subtype-selective agents like BRL 44408 (α2A) and JP-1302 (α2C), as an indispensable asset for researchers aiming to elucidate the distinct physiological and pathological roles of the α2B-adrenoceptor. This level of specificity is essential for the rational design of next-generation therapeutics with improved efficacy and reduced side-effect profiles.
References
A Comparative Guide to the Cross-Reactivity of Imiloxan with Adrenergic and Imidazoline Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imiloxan's binding affinity and selectivity across various adrenergic and imidazoline receptor subtypes. The information presented is supported by experimental data to aid in the design and interpretation of pharmacological studies.
Executive Summary
This compound is a well-established antagonist with primary selectivity for the α2B-adrenergic receptor subtype.[1][2] This property makes it a valuable tool for differentiating the physiological and pharmacological roles of α2-adrenergic receptor subtypes. However, a comprehensive understanding of its cross-reactivity with other adrenergic and non-adrenergic receptors, such as imidazoline receptors, is crucial for accurate experimental design and interpretation. This guide summarizes the available binding affinity data, outlines the signaling pathways of the relevant receptors, and provides detailed experimental protocols for assessing receptor cross-reactivity.
Data Presentation: Comparative Binding Affinities of this compound
The following table summarizes the binding affinities (pKi) of this compound for various adrenergic and imidazoline receptor subtypes. It is important to note that the data has been compiled from multiple sources, and variations may exist due to different experimental conditions.
| Receptor Subtype | Ligand | pKi | Selectivity vs. α2B | Reference |
| α2-Adrenergic | ||||
| α2A | This compound | ~5.52 | 55-fold lower than α2B | [3] |
| α2B | This compound | 7.26 | - | [3] |
| α2C | This compound | Data not available | - | |
| α1-Adrenergic | ||||
| α1A | This compound | Data not available | - | |
| α1B | This compound | Data not available | - | |
| α1D | This compound | Data not available | - | |
| β-Adrenergic | ||||
| β1 | This compound | Data not available | - | |
| β2 | This compound | Data not available | - | |
| β3 | This compound | Data not available | - | |
| Imidazoline | ||||
| I1 | Idazoxan | 5.90 | - | [4] |
| I2 | Idazoxan | 7.22 | - |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with α1, α2, and β-adrenergic receptors.
Caption: α1-Adrenergic Receptor Signaling Pathway.
References
Head-to-Head Comparison: Imiloxan and BRL 44408 for α2-Adrenoceptor Research
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological properties and experimental applications of two key α2-adrenoceptor antagonists.
This guide provides a detailed, data-driven comparison of Imiloxan and BRL 44408, two widely used antagonists for dissecting the roles of α2-adrenoceptor subtypes. Understanding the distinct pharmacological profiles of these tools is critical for the accurate interpretation of experimental results in neuroscience, cardiovascular research, and drug discovery.
At a Glance: Key Pharmacological Properties
This compound and BRL 44408 are selective antagonists for different subtypes of the α2-adrenoceptor. BRL 44408 exhibits a strong preference for the α2A subtype, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[1] In contrast, this compound is recognized as a selective antagonist for the α2B adrenergic receptor, aiding in the differentiation of α2 subtype functions.[2]
Quantitative Comparison: Receptor Binding Affinity
The binding affinities of this compound and BRL 44408 for the three human α2-adrenoceptor subtypes (α2A, α2B, and α2C) are summarized below. The data is presented as pKi values, where a higher value indicates a higher binding affinity. This data, derived from a comprehensive study using a consistent radioligand binding methodology, allows for a direct and reliable comparison.
| Compound | α2A-Adrenoceptor (pKi) | α2B-Adrenoceptor (pKi) | α2C-Adrenoceptor (pKi) | Primary Selectivity |
| This compound | 6.22 | 7.26 | 6.51 | α2B |
| BRL 44408 | 8.24 | 6.84 | 7.14 | α2A |
Data sourced from Proudman, et al. (2022), British Journal of Pharmacology.
Additional binding affinity data from various sources further corroborates the subtype selectivity of BRL 44408, with reported Ki values of 1.7 nM and 144.5 nM for α2A and α2B adrenoceptors, respectively.[2][3][4] Another study reports a Ki of 8.5 nM for the α2A subtype. It is important to note that while this compound shows preference for the α2B subtype, some studies suggest its selectivity might be less pronounced when evaluated against all three human α2 subtypes.
Functional Antagonism
BRL 44408 has been functionally characterized as a potent α2A-adrenoceptor antagonist with a KB value of 7.9 nM. In functional assays, BRL 44408 has been shown to antagonize the effects of α2-adrenoceptor agonists. For instance, in wild-type mice, BRL 44408 antagonized the agonist effect of dexmedetomidine with a pKB value of 7.75.
While comprehensive functional data for this compound across all subtypes is less available in the literature, it is widely used in functional studies to selectively block α2B-adrenoceptor-mediated responses.
In Vivo Effects on Neurotransmitter Release
The differential selectivity of these antagonists translates to distinct effects on neurotransmitter systems in vivo.
BRL 44408: As an antagonist of the presynaptic α2A-autoreceptor, acute administration of BRL 44408 leads to an increase in the release of norepinephrine and dopamine in the medial prefrontal cortex. This is consistent with the role of α2A-adrenoceptors in the negative feedback regulation of catecholamine release.
This compound: While direct in vivo microdialysis data on norepinephrine release for this compound is not as readily available, its utility in distinguishing α2B-mediated effects from those of other subtypes in vivo is well-documented. For instance, it has been used in spinal antinociception studies to differentiate the roles of α2A and α2B adrenoceptors.
Off-Target Activity
It is crucial for researchers to be aware of potential off-target binding. BRL 44408 has been shown to recognize 5-HT1A receptors with Ki values in the nanomolar range (199 nM for [3H]8-OH-DPAT and 338 nM for [3H]RX 821002). This interaction should be considered when interpreting data from experiments using BRL 44408.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are outlines of key experimental protocols used to characterize this compound and BRL 44408.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound and BRL 44408 for α2-adrenoceptor subtypes.
Typical Radioligand: [3H]-Rauwolscine or [3H]-RX821002 (a more selective α2-adrenoceptor antagonist).
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the α2-adrenoceptor subtypes.
-
Assay Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand (this compound or BRL 44408).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of the competing ligand that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
Objective: To determine the functional antagonist potency of this compound and BRL 44408.
Principle: In the presence of an agonist, the α2-adrenoceptor (a Gi/o-coupled receptor) facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.
General Procedure:
-
Membrane Incubation: Cell membranes are incubated with the antagonist (this compound or BRL 44408) and a fixed concentration of an α2-adrenoceptor agonist.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Termination and Filtration: The reaction is stopped, and the membranes are collected by rapid filtration.
-
Quantification and Analysis: The amount of bound [35S]GTPγS is determined by scintillation counting. The ability of the antagonist to inhibit the agonist-stimulated signal is used to calculate its potency (e.g., KB).
Adenylyl Cyclase Inhibition Assay
This assay measures a downstream signaling event of α2-adrenoceptor activation.
Objective: To assess the functional antagonism of this compound and BRL 44408 by measuring their ability to reverse agonist-mediated inhibition of adenylyl cyclase.
Principle: α2-Adrenoceptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will block this agonist-induced decrease in cAMP.
General Procedure:
-
Cell/Membrane Treatment: Intact cells or membrane preparations are pre-incubated with the antagonist.
-
Stimulation and Agonist Addition: Adenylyl cyclase is stimulated (e.g., with forskolin), and then an α2-adrenoceptor agonist is added.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is measured, typically using an immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified to determine its potency.
Signaling Pathway
The α2A-adrenoceptor, the primary target of BRL 44408, signals through the Gi/o pathway. Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade is fundamental to the receptor's role in regulating neurotransmitter release and other physiological processes.
Conclusion
This compound and BRL 44408 are indispensable pharmacological tools for the study of α2-adrenoceptors. Their distinct subtype selectivities—BRL 44408 for α2A and this compound for α2B—allow for the precise dissection of the physiological and pharmacological roles of these receptor subtypes. Researchers should carefully consider the binding affinities, functional potencies, and potential off-target activities of these compounds when designing experiments and interpreting results. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the effective application of these selective antagonists in advancing our understanding of adrenergic signaling.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. apexbt.com [apexbt.com]
- 3. The effect of intrathecally administered this compound and WB4101: possible role of alpha 2-adrenoceptor subtypes in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
A Comparative Guide to the Efficacy of Imiloxan and Non-Selective Alpha-2 Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of imiloxan, a selective α2B-adrenergic antagonist, with non-selective antagonists such as yohimbine and phentolamine. The information presented is supported by experimental data to assist researchers in selecting appropriate pharmacological tools for their studies.
Introduction to Alpha-2 Adrenergic Receptors and Antagonism
Alpha-2 (α2) adrenergic receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release. These receptors are classified into three subtypes: α2A, α2B, and α2C. While antagonists that block all three subtypes (non-selective antagonists) have been valuable in research, subtype-selective antagonists like this compound offer the potential for more targeted therapeutic interventions and a clearer understanding of the specific roles of each receptor subtype.
Comparative Efficacy: A Data-Driven Analysis
The primary measure of an antagonist's efficacy at a specific receptor is its binding affinity, often expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a stronger binding affinity.
Binding Affinity Profile
The following table summarizes the binding affinities (pKi) of this compound, yohimbine, and phentolamine for the human α2A, α2B, and α2C adrenergic receptor subtypes.
| Antagonist | α2A pKi | α2B pKi | α2C pKi | Selectivity |
| This compound | ~5.5[1] | 7.26[1] | Data Not Available | α2B selective (55-fold over α2A)[1] |
| Yohimbine | 8.52 | 8.00 | 9.17 | Non-selective |
| Phentolamine | Data Not Available | Data Not Available | Data Not Available | Non-selective α1/α2 antagonist[2] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of α2-adrenergic receptor antagonism, it is essential to consider the underlying signaling pathways and the experimental methods used to study them.
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by an agonist leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (Gi). This results in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound and yohimbine block this process by preventing agonist binding.
Experimental Workflow for Antagonist Characterization
The characterization of α2-adrenergic receptor antagonists typically follows a hierarchical workflow, starting with binding assays to determine affinity and selectivity, followed by functional assays to assess their ability to block agonist-induced cellular responses.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radioligand: A radiolabeled antagonist with high affinity for α2 receptors, such as [3H]-Yohimbine or [3H]-Rauwolscine.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like phentolamine to determine non-specific binding.
-
Test Compounds: Serial dilutions of the antagonist being tested (e.g., this compound).
-
Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Incubation: Cell membranes, radioligand, and either buffer, non-specific control, or the test compound are incubated together in a multi-well plate.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for the test compound is then determined by analyzing the competition binding curves using the Cheng-Prusoff equation.
Functional cAMP Assay
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the desired α2-adrenergic receptor subtype.
-
Agonist: A known α2-adrenergic receptor agonist (e.g., UK 14,304).
-
Test Compounds: Serial dilutions of the antagonist.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
Methodology:
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: The α2-adrenergic agonist is added to the wells to stimulate the receptors. Forskolin is also added to all wells (except the negative control) to induce cAMP production.
-
Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined. The IC50 value, which is the concentration of the antagonist that produces 50% of its maximal effect, is calculated from the dose-response curves.
Conclusion
The available data indicates that this compound is a selective antagonist for the α2B-adrenergic receptor subtype, with a significantly higher affinity for α2B compared to α2A. In contrast, yohimbine is a non-selective antagonist, binding with high affinity to all three α2 subtypes. Phentolamine is also non-selective, with activity at both α1 and α2 receptors. The choice between these antagonists will depend on the specific research question. This compound is a valuable tool for isolating the physiological and pharmacological roles of the α2B subtype, while non-selective antagonists like yohimbine are useful for studying the overall effects of α2-adrenergic blockade. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other α2-adrenergic receptor modulators.
References
A Comparative Guide to Validating the Specificity of Imiloxan in a Novel Experimental Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the receptor specificity of Imiloxan, with a particular focus on a novel, hypothetical experimental model designed to assess its interaction with imidazoline I2 receptors. While this compound is an established antagonist of the α2B-adrenergic receptor, its structural similarity to other imidazoline compounds warrants a thorough investigation of its potential cross-reactivity.[1][2][3][4][5] This guide offers detailed experimental protocols, comparative data presentations, and visual workflows to rigorously assess the specificity of this compound against its known target and potential off-target receptors.
Introduction to this compound and the Research Question
This compound is a well-characterized antagonist of the α2B-adrenergic receptor and has been instrumental in differentiating the physiological roles of α2-adrenergic subtypes. However, the broader family of imidazoline receptors, particularly the I2 subtype, is known to interact with various compounds containing an imidazoline moiety. The central hypothesis of this guide is to determine whether this compound exhibits specific binding and functional activity at imidazoline I2 receptors, distinct from its action at α2B-adrenergic receptors.
To address this, we propose a novel experimental model utilizing a combination of in vitro and cell-based assays. This model is designed to provide a clear, quantitative comparison of this compound's activity against a panel of selective and non-selective ligands for both imidazoline I2 and α2-adrenergic receptors.
Comparative Ligand Panel
To validate the specificity of this compound, a carefully selected panel of comparator compounds is essential. This panel should include established ligands for the receptor targets of interest.
| Compound | Primary Target(s) | Class | Rationale for Inclusion |
| This compound | α2B-Adrenergic Receptor | Antagonist | The compound of interest whose specificity is being validated. |
| Idazoxan | Imidazoline I1 & I2 Receptors, α2-Adrenergic Receptors | Antagonist | A non-selective imidazoline ligand, serves as a positive control for I2 receptor binding. |
| BU224 | Imidazoline I2 Receptor | Selective Ligand | A selective ligand for I2 receptors, used to establish a baseline for I2-specific effects. |
| Clonidine | α2-Adrenergic Receptors, Imidazoline I1 Receptors | Agonist | A classic α2-adrenergic agonist that also interacts with imidazoline receptors. |
| Yohimbine | α2-Adrenergic Receptor | Antagonist | A selective α2-adrenergic antagonist, used as a comparator for α2-receptor-mediated effects. |
| Prazosin | α1-Adrenergic Receptor | Antagonist | A selective α1-adrenergic antagonist, used as a negative control to assess broader adrenergic cross-reactivity. |
Experimental Protocols
The following protocols outline the key experiments for validating the specificity of this compound.
3.1. Radioligand Binding Assays
This experiment will determine the binding affinity (Ki) of this compound and comparator compounds for imidazoline I2 and α2B-adrenergic receptors.
-
Objective: To quantify the binding affinity of the test compounds to the target receptors.
-
Tissues/Cells:
-
For I2 Receptors: Rabbit kidney membranes, which are a rich source of I2 receptors.
-
For α2B-Adrenergic Receptors: A stable cell line expressing recombinant human α2B-adrenergic receptors (e.g., HEK293-α2B).
-
-
Radioligands:
-
For I2 Receptors: [3H]-Idazoxan, in the presence of an α2-adrenergic masking agent (e.g., noradrenaline) to prevent binding to α2 receptors.
-
For α2B-Adrenergic Receptors: [3H]-Rauwolscine or another suitable α2-antagonist radioligand.
-
-
Procedure:
-
Prepare membrane fractions from the selected tissues or cells.
-
Incubate the membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the unlabeled competitor drug (this compound or comparator compounds).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) and convert them to Ki values using the Cheng-Prusoff equation.
-
3.2. Functional Assays
Functional assays will assess whether the binding of this compound to the I2 receptor results in a measurable biological response.
-
Objective: To determine if this compound acts as an agonist or antagonist at imidazoline I2 receptors.
-
Model System: A cell line endogenously expressing imidazoline I2 receptors (e.g., PC12 cells) or a recombinant cell line.
-
Assay Principle: As the direct signaling pathway for I2 receptors is not fully elucidated, a common functional readout is the modulation of monoamine oxidase (MAO) activity, as I2 binding sites are located on MAO.
-
Procedure:
-
Culture the cells and treat them with varying concentrations of this compound or comparator compounds.
-
For antagonist testing, pre-incubate the cells with the test compounds before adding a known I2 receptor agonist (e.g., 2-BFI).
-
Prepare cell lysates and measure MAO-A and MAO-B activity using a commercially available kit (e.g., measuring the production of hydrogen peroxide or a fluorescent product).
-
Analyze the data to determine if this compound modulates MAO activity (agonist effect) or blocks the effect of an I2 agonist (antagonist effect).
-
Data Presentation
The quantitative data from the experiments should be summarized in the following tables for clear comparison.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | Imidazoline I2 Receptor | α2B-Adrenergic Receptor | Selectivity Ratio (Ki α2B / Ki I2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Idazoxan | Experimental Value | Experimental Value | Calculated Value |
| BU224 | Experimental Value | Experimental Value | Calculated Value |
| Clonidine | Experimental Value | Experimental Value | Calculated Value |
| Yohimbine | Experimental Value | Experimental Value | Calculated Value |
| Prazosin | >10,000 | >10,000 | N/A |
Table 2: Functional Activity at Imidazoline I2 Receptors
| Compound | Agonist Effect on MAO Activity (EC50, nM) | Antagonist Effect vs. 2-BFI (IC50, nM) |
| This compound | Experimental Value | Experimental Value |
| Idazoxan | No significant effect | Experimental Value |
| BU224 | Experimental Value | Not applicable |
| Clonidine | Experimental Value | Experimental Value |
Visualizations
5.1. Signaling Pathway Diagram
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 4. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of this compound as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Imiloxan: An α2B-Adrenoceptor Antagonist
Imiloxan is a notable pharmacological tool recognized for its selective antagonist activity at the α2B-adrenoceptor subtype. This selectivity makes it a valuable agent for researchers investigating the specific roles of α2-adrenoceptor subtypes in various physiological and pathological processes. This guide provides a comparative analysis of this compound's performance against other α2-adrenoceptor antagonists, supported by experimental data from in vitro binding assays and in vivo functional studies.
In Vitro Comparative Studies: Receptor Binding Affinity
The cornerstone of this compound's pharmacological profile is its selectivity for the α2B-adrenoceptor. This has been quantified in radioligand binding studies, which measure the affinity of a compound for a specific receptor subtype. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.
A key comparative study by Michel et al. (1990) characterized the binding profile of this compound and other α2-adrenoceptor antagonists at α2A and α2B subtypes. The α2A adrenoceptors were identified in rabbit spleen, while the α2B subtype was characterized in rat kidney membranes.
Table 1: Comparative Binding Affinities (pKi) of α2-Adrenoceptor Antagonists
| Compound | pKi at α2A-Adrenoceptor (Rabbit Spleen) | pKi at α2B-Adrenoceptor (Rat Kidney) | Selectivity (α2B/α2A) |
| This compound | 5.91 | 7.74 | 68-fold |
| Prazosin | 5.75 | 7.49 | 55-fold |
| Oxymetazoline | 7.82 | 6.46 | 0.04-fold |
| WB 4101 | 7.74 | 6.60 | 0.07-fold |
| Chlorpromazine | 6.20 | 7.60 | 25-fold |
| Yohimbine | 7.96 | 7.77 | 0.65-fold |
| Rauwolscine | 8.20 | 8.00 | 0.63-fold |
Data sourced from Michel et al. (1990).
As the data indicates, this compound demonstrates a 68-fold selectivity for the α2B-adrenoceptor over the α2A subtype, highlighting its utility in distinguishing between these two receptor populations. In contrast, classic α2-antagonists like yohimbine and rauwolscine show minimal selectivity between these subtypes. Prazosin, while traditionally known as an α1-antagonist, also exhibits a notable preference for the α2B subtype in this study.
Experimental Protocol: Radioligand Binding Assay
The following protocol is a summary of the methodology described by Michel et al. (1990) for determining the binding affinities of α2-adrenoceptor antagonists.
1. Membrane Preparation:
-
α2A-Adrenoceptor Source: Membranes were prepared from rabbit spleen. The tissue was homogenized in a buffer solution (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.
-
α2B-Adrenoceptor Source: Membranes were prepared from rat kidney. The kidneys were homogenized and processed in the same manner as the rabbit spleen.
2. Binding Assay:
-
Radioligand: [3H]-Rauwolscine was used as the radioligand to label the α2-adrenoceptors.
-
Incubation: Membrane preparations were incubated with a fixed concentration of [3H]-Rauwolscine and varying concentrations of the competing unlabeled antagonist (e.g., this compound). The incubation was carried out in a buffer containing 50 mM Tris-HCl and 5 mM MgCl2 (pH 7.4) at 25°C for 60 minutes.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was determined by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Comparative Studies: Functional Antagonism
The functional consequences of this compound's α2B-adrenoceptor antagonism have been investigated in vivo. A study by Villalobos-Molina et al. (2012) examined the ability of various subtype-selective α2-adrenoceptor antagonists to block the vasopressor responses induced by the α2-adrenoceptor agonist B-HT 933 in pithed rats.[1] This model allows for the study of vascular α2-adrenoceptors in the absence of central nervous system influences.
The results demonstrated that the vasopressor response to B-HT 933 is mediated by a combination of α2A, α2B, and α2C adrenoceptors.[1] this compound was shown to dose-dependently block a component of this response, consistent with its antagonism of α2B-adrenoceptors.
Table 2: In Vivo Antagonism of B-HT 933-Induced Vasopressor Response
| Antagonist | α2-Subtype Selectivity | Antagonistic Effect on B-HT 933 Response |
| This compound | α2B | Dose-dependent blockade |
| BRL 44408 | α2A | Dose-dependent blockade |
| Rauwolscine | Non-selective (α2A/2B/2C) | Dose-dependent blockade |
| JP-1302 | α2C | Dose-dependent blockade |
Data interpretation from Villalobos-Molina et al. (2012).[1]
The study concluded that a combination of α2A, α2B, and α2C antagonists was required to completely abolish the vasopressor response to B-HT 933, confirming the involvement of all three subtypes.[1]
Experimental Protocol: Vasopressor Response in Pithed Rats
The following is a summary of the methodology used by Villalobos-Molina et al. (2012) to assess the in vivo effects of α2-adrenoceptor antagonists.[1]
1. Animal Preparation:
-
Male Wistar rats were anesthetized and the spinal cord was pithed to eliminate central autonomic regulation.
-
The animals were artificially ventilated.
-
Catheters were inserted into the jugular vein for drug administration and the carotid artery for blood pressure monitoring.
2. Experimental Procedure:
-
After a stabilization period, cumulative dose-response curves to the α2-adrenoceptor agonist B-HT 933 were obtained.
-
In separate groups of animals, a specific α2-adrenoceptor antagonist (e.g., this compound) was administered intravenously.
-
Following antagonist administration, a second dose-response curve to B-HT 933 was generated to determine the extent of the antagonism.
3. Data Analysis:
-
The changes in diastolic blood pressure were measured.
-
The dose-response curves for B-HT 933 in the absence and presence of the antagonists were compared to assess the degree of blockade.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Imiloxan
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Imiloxan, a selective α2B-adrenoceptor antagonist. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
This compound Hazard Profile
This compound hydrochloride is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4)[1]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1)[1]
Due to its environmental toxicity, it is imperative to avoid releasing this compound into the environment[1]. Improper disposal, such as flushing down the drain, can lead to contamination of water supplies[2].
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is regulated by various agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[3]. These regulations mandate that hazardous pharmaceutical waste be managed from its generation to its final disposal to ensure safety and environmental protection. Many states have their own, sometimes more stringent, regulations that must also be followed. A key aspect of these regulations is that hazardous waste pharmaceuticals are prohibited from being flushed down drains.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound and associated materials in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
2. Waste Segregation:
-
Unused or Expired this compound: Pure, unused, or expired this compound hydrochloride should be treated as hazardous chemical waste. It must not be mixed with non-hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, are considered contaminated and must be disposed of as hazardous waste. Place these items in a designated, clearly labeled hazardous waste container.
-
Solutions: Aqueous solutions of this compound must be collected in a designated hazardous waste container. Do not dispose of these solutions down the drain.
3. Waste Collection and Storage:
-
Use a dedicated, leak-proof, and clearly labeled container for all this compound waste. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
-
Store the waste container in a designated, secure area away from incompatible materials. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
-
Keep the container closed except when adding waste.
4. Spill Management:
-
In the event of a spill, prevent further spread by containing the material.
-
For liquid spills, absorb the material with an inert absorbent, such as diatomite or universal binders.
-
For solid spills, carefully sweep the material to avoid creating dust.
-
Place all contaminated absorbent and cleaning materials into the designated hazardous waste container.
-
Decontaminate the spill area with alcohol and then wash thoroughly.
5. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for arranging a pickup of hazardous waste.
-
Ensure all waste is properly packaged and labeled according to Department of Transportation (DOT) regulations for transport.
-
The primary method for the destruction of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C14H16N2O2.HCl | |
| Molecular Weight | 280.75 g/mol | |
| GHS Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects | |
| Precautionary Statements | P273: Avoid release to the environment, P501: Dispose of contents/ container to an approved waste disposal plant |
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Decision Pathway for this compound Waste Management
Caption: Decision-making process for handling different types of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Imiloxan
Essential safety protocols and logistical plans for the secure and effective use of Imiloxan in a laboratory setting.
This guide provides crucial safety and operational information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment. The following information details the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods for this potent and selective α2B-adrenoceptor antagonist.
Immediate Safety and Hazard Information
This compound hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It is imperative to avoid inhalation of dust or aerosols, as well as direct contact with skin and eyes. While no official Occupational Exposure Limits (OELs) have been established for this compound, its potent biological activity necessitates stringent handling precautions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against accidental skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes and airborne particles of the compound. |
| Body Protection | A fully-fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator. | Necessary for procedures that may generate dust or aerosols, such as weighing or preparing solutions. |
Note: Specific breakthrough times for nitrile gloves when handling this compound are not currently available. It is recommended to change the outer gloves immediately if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedures
A meticulous and consistent workflow is critical to minimize the risk of exposure and cross-contamination.
Experimental Protocols
1. Preparation and Weighing:
-
Designate a specific, clearly labeled area within a certified chemical fume hood for all manipulations of solid this compound.
-
Ensure all necessary equipment, including spatulas, weigh boats, and vials, are clean and readily accessible within the fume hood.
-
Carefully weigh the desired amount of this compound, minimizing the creation of dust.
-
Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) after weighing.
2. Solution Preparation:
-
Add the solvent to the vial containing the weighed this compound within the chemical fume hood.
-
Ensure the vial is securely capped before vortexing or sonicating to dissolve the compound.
-
Visually inspect to ensure complete dissolution before proceeding with the experiment.
3. Handling of Solutions:
-
All handling of this compound solutions should be performed within the designated fume hood.
-
Use appropriate precision dispensing tools (e.g., calibrated pipettes) to handle the solution.
-
Avoid any direct contact with the solution.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. This compound is not a DEA-controlled substance, and disposal should follow guidelines for hazardous chemical waste.[1]
Waste Segregation and Disposal
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, weigh boats, gloves, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
All waste must be disposed of through your institution's environmental health and safety (EHS) office.[1] Ensure all containers are properly labeled with the contents, including the concentration of this compound.
The following diagram outlines the decision-making process for the disposal of this compound-related waste.
By adhering to these safety and logistical guidelines, researchers can confidently and securely handle this compound, fostering a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
